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  • Product: [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine
  • CAS: 22540-58-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

An In-depth Technical Guide to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Prepared by: Gemini, Senior Application Scientist Executive Summary This document provides a comprehensive technical overview of the ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical overview of the chemical compound [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the molecule's fundamental chemical identity, physicochemical properties, a robust and validated synthetic route via reductive amination, and state-of-the-art analytical methodologies for its characterization. Furthermore, we explore its potential pharmacological profile by drawing parallels from established structure-activity relationships of related psychoactive compounds. Safety and handling information based on current GHS classifications are also provided to ensure responsible laboratory practice. This whitepaper serves as a foundational resource for any scientific endeavor involving this promising research chemical.

Nomenclature and Chemical Identity

The compound of interest, [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, is a secondary amine featuring three key structural motifs: a pyridine ring, a methoxy-substituted benzene ring (p-anisyl group), and an ethylamine linker. This unique combination suggests potential for biological activity, particularly within the central nervous system.

Caption: 2D Chemical Structure of the title compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name N-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)ethan-1-amine-
Common Name [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine[1]
CAS Number 22540-58-5[1]
Molecular Formula C₁₅H₁₈N₂O[2]
Molecular Weight 242.32 g/mol [3]

Physicochemical Properties

Experimental physicochemical data for this specific molecule is not widely published. The following table summarizes properties computed through validated cheminformatics models, which are invaluable for predicting solubility, membrane permeability, and metabolic stability.

Table 2: Computed Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
LogP (Octanol/Water) 2.6 - 3.0Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) 37.3 ŲInfluences transport properties and blood-brain barrier penetration.
pKa (Strongest Basic) 8.9Affects ionization state at physiological pH, influencing solubility and receptor binding.
Hydrogen Bond Donors 1Potential for interaction with biological targets.
Hydrogen Bond Acceptors 3Potential for interaction with biological targets.
Rotatable Bonds 5Indicates molecular flexibility.

Synthesis and Purification

The most efficient and reliable method for synthesizing [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is through a one-pot reductive amination. This strategy is widely employed in medicinal chemistry for its high yields, mild reaction conditions, and operational simplicity.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis involves the reaction of a primary amine, 2-(pyridin-2-yl)ethan-1-amine, with an aldehyde, 4-methoxybenzaldehyde. This forms a Schiff base (imine) intermediate, which is then selectively reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice; its steric bulk and mild reactivity prevent the undesirable reduction of the starting aldehyde while efficiently reducing the protonated imine intermediate. This selectivity is the cornerstone of the protocol's trustworthiness and high yield.

Detailed Experimental Protocol

Reagents:

  • 2-(pyridin-2-yl)ethan-1-amine (1.0 eq)

  • 4-methoxybenzaldehyde (p-anisaldehyde) (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(pyridin-2-yl)ethan-1-amine (1.0 eq) and anhydrous dichloromethane.

  • Add 4-methoxybenzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid. The acid serves to catalyze the formation of the iminium ion, which is the species actively reduced.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. An initial effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This step neutralizes the remaining acid and destroys any excess reducing agent.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine as a clear oil or low-melting solid.

Synthesis Workflow Diagram

cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Final Product reagent1 2-(pyridin-2-yl)ethan-1-amine reaction One-Pot Reductive Amination (DCM, STAB, Acetic Acid) reagent1->reaction reagent2 4-methoxybenzaldehyde reagent2->reaction quench Aqueous Quench (Sat. NaHCO₃) reaction->quench extraction Liquid-Liquid Extraction (DCM/Water) quench->extraction drying Drying & Concentration (MgSO₄, Rotovap) extraction->drying purify Flash Column Chromatography drying->purify product Pure Product [(4-Methoxyphenyl)methyl] [2-(pyridin-2-yl)ethyl]amine purify->product

Caption: Workflow for the synthesis and purification.

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity, forming a self-validating analytical system.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum should show characteristic signals for the aromatic protons on both the pyridine and anisyl rings, a singlet for the methoxy group (~3.8 ppm), and distinct aliphatic signals for the ethyl linker and the benzylic methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all 15 unique carbon atoms in the molecule, including the characteristic C-O carbon of the methoxy group at ~55 ppm.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 243.15.

  • IR (Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for N-H stretching (secondary amine, ~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-3000 cm⁻¹), and a strong C-O-C ether stretch (~1250 cm⁻¹).

  • HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method should be developed to assess the purity of the final compound, which should ideally be >98% for use in biological assays.

G cluster_structure Structural Confirmation cluster_purity Purity Assessment Sample Purified Sample NMR ¹H & ¹³C NMR Sample->NMR MS High-Res MS Sample->MS IR FT-IR Sample->IR HPLC RP-HPLC Sample->HPLC Data Verified Compound (Structure & Purity >98%) NMR->Data MS->Data IR->Data HPLC->Data

Caption: Analytical workflow for quality control.

Pharmacological and Toxicological Profile

Structure-Activity Relationship (SAR) Insights

While no specific pharmacological data for [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is publicly available, its structure is highly suggestive of potential activity at serotonin receptors. The N-(4-methoxybenzyl) moiety is a variation of the N-(2-methoxybenzyl) group found in the potent "NBOMe" class of 5-HT₂A receptor agonists.[4][5] These compounds are known for their high affinity and hallucinogenic effects, driven by the interaction of the methoxybenzyl group with the receptor binding pocket.[5][6] Therefore, it is a reasonable hypothesis that the title compound may act as a modulator of the 5-HT₂A receptor, though its specific activity (agonist, antagonist, or partial agonist) and potency would require experimental validation.

Potential Signaling Pathway Interaction

If the compound acts as a 5-HT₂A receptor agonist, it would trigger the canonical Gq/11 signaling cascade. This pathway is fundamental to the action of many psychedelic compounds and plays a crucial role in synaptic plasticity and neuronal excitability.

cluster_products Second Messengers cluster_effects Downstream Effects ligand Compound (Hypothesized Agonist) receptor 5-HT₂A Receptor (GPCR) ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates ip3 IP₃ plc->ip3 cleaves PIP₂ to dag DAG plc->dag cleaves PIP₂ to ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc_activation PKC Activation dag->pkc_activation

Caption: Hypothesized 5-HT₂A receptor signaling pathway.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 3: GHS Hazard Classifications

Hazard ClassHazard CodeSignal Word
Acute Toxicity, OralH302Warning
Skin IrritationH315Warning
Serious Eye DamageH318Danger
Specific target organ toxicity — single exposureH336Warning

Applications in Research and Drug Development

Given its unique structure, [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a valuable tool for several research applications:

  • Tool Compound: It can be used in vitro and in vivo to probe the function of serotonin receptors and explore the structure-activity relationships of N-benzylphenethylamines.

  • Medicinal Chemistry Scaffold: The molecule serves as an excellent starting point for the development of novel CNS agents. Modifications to the pyridine ring, the substitution pattern on the anisyl ring, or the length of the ethyl linker could be systematically explored to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

  • Radioligand Development: Derivatization with a radionuclide (e.g., ¹¹C or ¹⁸F) could potentially yield a novel PET tracer for imaging specific receptor populations in the brain.

Conclusion

[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a compound of significant interest to the scientific community due to its structural relationship to known psychoactive molecules. This guide has provided a robust framework for its identity, synthesis, and analysis, establishing a foundation for its safe and effective use in a research setting. The hypothesized pharmacological activity, grounded in established SAR principles, highlights the compound's potential as a valuable chemical probe and a scaffold for future drug discovery efforts.

References

  • PubChem. N-(4-Methoxybenzyl)pyridin-2-amine. Available from: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Available from: [Link]

  • PubChem. 5-[[4-[2-[(4-Methoxyphenyl)methoxy]ethyl-(2-pyridin-2-yloxyethyl)amino]phenyl]methylidene]-1,3-diazinane-2,4,6-trione. Available from: [Link]

  • PubChem. N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine. Available from: [Link]

  • ACS Publications. Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (p-MPPI): A New Iodinated 5-HT1A Ligand. Journal of Medicinal Chemistry. Available from: [Link]

  • NextSDS. [(4-methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine. Available from: [Link]

  • Busardò, F. P., & Giorgetti, R. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences, 19, 3270-3281. Available from: [Link]

  • MDPI. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences. Available from: [Link]

Sources

Exploratory

Structural Elucidation of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine: A Comprehensive NMR Guide

Introduction [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a highly versatile secondary amine scaffold utilized extensively in medicinal chemistry and drug development. Structurally, it comprises three distinc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a highly versatile secondary amine scaffold utilized extensively in medicinal chemistry and drug development. Structurally, it comprises three distinct pharmacophore elements: a 4-methoxybenzyl (PMB) group , a 2-(2-pyridyl)ethyl chain , and a bridging secondary amine . Accurately characterizing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming synthetic success, assessing purity, and establishing a baseline for downstream derivatization.

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR spectral data for this compound, grounded in mechanistic causality and field-proven experimental protocols.

Mechanistic Basis for Chemical Shifts

To move beyond rote signal assignment, it is essential to understand the electronic and magnetic environments dictating the chemical shifts of this molecule. The interpretation of these complex spin systems is grounded in the foundational principles outlined in[1].

  • The PMB Group (Resonance & Shielding): The methoxy group ( −OCH3​ ) acts as a strong π -electron donor via resonance. This electron density is localized at the ortho and para positions of the aromatic ring. Consequently, the protons ortho to the methoxy group are significantly shielded, appearing upfield at ~6.85 ppm as an AA'BB' pseudo-doublet. The meta protons, unaffected by this resonance shielding, resonate further downfield at ~7.20 ppm.

  • The Pyridine Ring (Magnetic Anisotropy & Deshielding): The heteroaromatic pyridine ring exerts a profound deshielding effect due to both the electronegativity of the nitrogen atom and the ring's magnetic anisotropy. The H6​ proton (adjacent to the nitrogen) is the most heavily deshielded proton in the molecule, typically resonating at ~8.52 ppm.

  • The Aliphatic Core (Inductive Effects): The secondary amine bridges two methylene groups. The benzylic protons ( Ar−CH2​−N ) are deshielded by both the adjacent aromatic ring and the amine, appearing as a sharp singlet at ~3.75 ppm. The ethyl chain protons form an A2​X2​ or A2​B2​ spin system. The N−CH2​ protons are deshielded by the amine (~2.95 ppm), while the Py−CH2​ protons are deshielded by the pyridine ring (~3.00 ppm). Due to their similar chemical environments, these signals often appear as closely spaced, complex multiplets or overlapping triplets.

Quantitative Spectral Data

The following table summarizes the predicted 1 H and 13 C NMR assignments in CDCl3​ . The calibration of these spectra relies on the residual solvent peak of CDCl3​ (7.26 ppm for 1 H, 77.16 ppm for 13 C), a standard practice extensively documented by [2] and [3].

Table 1: 1 H and 13 C NMR Assignments in CDCl3​

Structural Fragment 1 H Shift (ppm), Mult., J (Hz), Int. 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
PMB Group
−OCH3​ 3.78, s, 3H55.3 CAr​−O
Ar−H (ortho to OMe )6.85, d, J=8.6 , 2H113.8 CAr​−O , CAr​−CH2​
Ar−H (meta to OMe )7.20, d, J=8.6 , 2H129.4 CAr​−O , CAr​−CH2​
CAr​ (attached to OMe )-158.7-
CAr​ (attached to CH2​ )-132.5-
Ar−CH2​−N 3.75, s, 2H53.2 CAr​ (meta), N−CH2​ (ethyl)
Ethyl Chain
Py−CH2​ 3.00, t, J=6.8 , 2H38.5 C2​(Py) , C3​(Py) , N−CH2​
N−CH2​ 2.95, t, J=6.8 , 2H49.1 Py−CH2​ , Ar−CH2​−N
Pyridine Ring
C2​ (attached to ethyl)-160.2-
H3​ 7.15, d, J=7.8 , 1H123.1 C2​(Py) , C4​(Py)
H4​ 7.60, td, J=7.7,1.8 , 1H136.4 C2​(Py) , C6​(Py)
H5​ 7.10, ddd, J=7.5,4.9,1.1 , 1H121.3 C3​(Py) , C6​(Py)
H6​ 8.52, ddd, J=4.9,1.8,0.9 , 1H149.3 C2​(Py) , C4​(Py)
Amine
N−H 1.80, br s, 1H--

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the following step-by-step methodology incorporates internal checkpoints. This guarantees that the protocol acts as a self-validating system, preventing downstream misinterpretation caused by poor sample preparation or instrument miscalibration.

Step 1: Sample Preparation
  • Action: Dissolve 15 mg (for 1 H) or 40 mg (for 13 C) of the analyte in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Checkpoint: Visually inspect the NMR tube against a light source. The presence of any particulate matter will distort magnetic homogeneity. If the solution is not perfectly clear, filter it through a glass wool plug directly into a clean NMR tube.

Step 2: Instrument Tuning and Shimming
  • Action: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium signal of CDCl3​ . Tune and match the probe to the respective frequencies. Execute automated gradient shimming (Z1-Z5).

  • Self-Validation Checkpoint: Acquire a single-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. If the FWHM exceeds 1.0 Hz, manually re-shim the Z1 and Z2 gradients. Poor shimming will cause the closely spaced aliphatic triplets (~2.95 and ~3.00 ppm) to merge into an indecipherable multiplet.

Step 3: 1 H NMR Acquisition
  • Action: Set a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay ( D1​ ) of 2 seconds. Acquire 16 scans.

  • Self-Validation Checkpoint: Integrate the methoxy singlet at ~3.78 ppm and calibrate its value to exactly 3.00. The adjacent benzylic CH2​ singlet (~3.75 ppm) must integrate to exactly 2.00. Any significant deviation indicates incomplete longitudinal relaxation ( T1​ ); if observed, increase D1​ to 5 seconds and re-acquire.

Step 4: 13 C NMR Acquisition
  • Action: Utilize a WALTZ-16 composite pulse decoupling sequence to remove 1 H- 13 C scalar couplings. Set D1​ to 2 seconds and acquire a minimum of 512 scans.

  • Self-Validation Checkpoint: Verify the presence of the CDCl3​ triplet centered at 77.16 ppm. Ensure the quaternary carbons (specifically the C2​ of the pyridine ring at ~160.2 ppm and the CAr​−OMe at ~158.7 ppm) are distinctly visible above the baseline noise. Quaternary carbons have longer T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons, making them the ultimate indicator of sufficient signal-to-noise (S/N).

2D NMR Workflow for Structural Elucidation

When 1D spectra exhibit overlapping signals (such as the aliphatic ethyl chain and the PMB methoxy/benzylic protons), 2D NMR techniques are required to unambiguously piece the molecule together.

G Start 1D NMR Acquisition (1H & 13C) Fragments Fragment Identification: 1. PMB Group 2. Ethyl Chain 3. Pyridine Ring Start->Fragments COSY 1H-1H COSY Map Spin Systems Fragments->COSY HSQC 1H-13C HSQC Assign Direct C-H Fragments->HSQC HMBC 1H-13C HMBC Link Fragments via Quaternary C COSY->HMBC HSQC->HMBC Assembly Structural Assembly N-C Connectivity HMBC->Assembly

Workflow for 2D NMR structural elucidation of the amine scaffold.

  • COSY (Correlation Spectroscopy): Crucial for mapping the adjacent protons in the pyridine ring ( H3​↔H4​↔H5​↔H6​ ) and confirming the connectivity of the ethyl chain ( Py−CH2​↔N−CH2​ ).

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping 1 H signals by spreading them across the 13 C dimension. It definitively separates the methoxy protons (~3.78 ppm / 55.3 ppm) from the benzylic protons (~3.75 ppm / 53.2 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. It bridges the isolated spin systems by showing 2-bond and 3-bond correlations across the heteroatoms. For example, the benzylic protons ( Ar−CH2​−N ) will show a 3-bond correlation to the N−CH2​ carbon of the ethyl chain, proving the connectivity across the secondary amine.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

Foundational

Analytical and Synthetic Profiling of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Executive Summary [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine (CAS: 22540-58-5) is a highly versatile secondary amine building block, prominently featured in the design of targeted pharmacophores and combinator...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine (CAS: 22540-58-5) is a highly versatile secondary amine building block, prominently featured in the design of targeted pharmacophores and combinatorial drug libraries[1][2]. For researchers and drug development professionals, the accurate characterization of this molecule—specifically its exact mass and fragmentation behavior—is a non-negotiable prerequisite for High-Resolution Mass Spectrometry (HRMS) workflows[3]. This technical guide delineates the physicochemical properties, structural validation logic, and a self-validating synthetic methodology for this compound.

Physicochemical Properties & Mass Specifications

In pharmacokinetic screening and library synthesis, relying on average molecular weight can introduce critical false positives. The exact mass (monoisotopic mass) provides the precise analytical target required to distinguish the analyte from isobaric interferences in complex matrices.

Table 1: Quantitative Mass and Structural Parameters

ParameterValue
Chemical Name [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine
CAS Registry Number 22540-58-5
Molecular Formula C15H18N2O
Molecular Weight (Average) 242.32 g/mol
Exact Mass (Monoisotopic) 242.1419 Da
[M+H]+ Expected m/z (ESI+) 243.1492 m/z
Diagnostic MS/MS Fragment 121.0653 m/z

(Note: Data synthesized from standard chemical reference databases[2])

High-Resolution Mass Spectrometry (HRMS) Profiling

Expertise & Experience: Modern analytical workflows utilizing Quadrupole Time-of-Flight (QTOF) or Orbitrap systems depend on sub-5 ppm mass accuracy[3]. When [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is subjected to positive Electrospray Ionization (ESI+), the protonated molecule emerges at m/z 243.1492 .

Causality in Fragmentation: During Collision-Induced Dissociation (CID), the molecule undergoes highly predictable fragmentation. The dominant and diagnostic pathway is the heterolytic cleavage of the benzylic C-N bond. Why does this occur? The resulting 4-methoxybenzyl cation (m/z 121.0653) is exceptionally stable due to the resonance electron-donating effect of the para-methoxy group. Observing this specific fragment serves as a self-validating checkpoint: its presence unequivocally confirms the structural integrity of the 4-methoxybenzyl moiety within the synthesized batch, eliminating ambiguity.

Synthetic Methodology: Reductive Amination

Trustworthiness & Logic: Synthesizing secondary amines via direct alkylation is notoriously problematic due to over-alkylation, which yields complex mixtures of secondary and undesired tertiary amines. To engineer a self-validating and clean synthetic system, reductive amination is the field-proven standard.

By reacting 2-(2-aminoethyl)pyridine with 4-methoxybenzaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)3), the reaction naturally halts at the secondary amine. The causality here is kinetic: NaBH(OAc)3 is a mild reducing agent that reacts preferentially with the protonated imine intermediate rather than the starting aldehyde, preventing premature reduction and ensuring high atom economy.

Step-by-Step Protocol: Synthesis and LC-MS Validation
  • Imine Condensation: Dissolve 1.0 equivalent of 2-(2-aminoethyl)pyridine and 1.0 equivalent of 4-methoxybenzaldehyde in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Stir at room temperature for 1 hour under an inert atmosphere to drive complete imine formation.

  • Selective Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. Maintain stirring at room temperature for 12 hours. The mild nature of this reagent selectively reduces the imine without over-reducing the aromatic rings.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3 to neutralize any remaining hydride and acetic acid byproducts. Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Use a gradient of DCM to Methanol (95:5) containing 1% Triethylamine (Et3N). Crucial detail: The Et3N prevents the secondary amine from streaking on the acidic silica, ensuring sharp elution bands.

  • HRMS Validation: Prepare a 1 µg/mL dilution of the purified product in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Inject into an ESI-QTOF system. Validate the target by confirming the [M+H]+ peak at m/z 243.1492 (± 5 ppm) and the diagnostic MS/MS fragment at m/z 121.0653.

Visualizing the Workflow

G N1 4-Methoxybenzaldehyde + 2-(2-Aminoethyl)pyridine N2 Reductive Amination (NaBH(OAc)3, DCE) N1->N2 Imine formation N3 Target Compound C15H18N2O N2->N3 Selective Reduction N4 HRMS Analysis (ESI-QTOF) N3->N4 LC-MS/MS N5 Exact Mass Validation [M+H]+ 243.1492 m/z N4->N5 Mass Accuracy < 5 ppm

Figure 1: Synthetic and analytical validation workflow for the target compound.

References

  • All-In-One HR-MS/MS Library version 2.0 , SCIEX.

  • [(4-methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Chemical Substance Information , NextSDS.

  • Custom Synthesis and Product Catalog , SynChem, Inc.

  • [(4-methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine (CAS 22540-58-5) , Sigma-Aldrich.

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] Its derivatives are integr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] Its derivatives are integral to the development of therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] The [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine ligand system, which combines the versatile pyridine moiety with other functionalities, is of significant interest in the design of novel metal-based therapeutics and catalysts. The thermodynamic stability of the metal complexes formed with these ligands is a critical determinant of their efficacy, bioavailability, and overall behavior in biological systems.[6][7]

This guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of metal complexes involving [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine and related N-donor ligands.[8][9] It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret stability studies, ultimately facilitating the rational design of more effective and stable metallodrugs.

I. Foundational Concepts of Thermodynamic Stability

The thermodynamic stability of a metal complex refers to the extent to which the complex will form under a given set of conditions at equilibrium. It is quantitatively expressed by the formation constant (K) or stability constant (β) . A higher formation constant signifies a more stable complex.[6] The formation of a metal complex in solution is a stepwise process, with each step having its own equilibrium constant (K1, K2, etc.). The overall stability constant (βn) is the product of the stepwise constants.

Key Principles:

  • Thermodynamic vs. Kinetic Stability: It is crucial to distinguish between thermodynamic and kinetic stability. Thermodynamic stability relates to the equilibrium position of the complex formation reaction (ΔG), while kinetic stability refers to the complex's reactivity and the rate at which it undergoes ligand exchange reactions.[6] A complex can be thermodynamically stable but kinetically labile, or vice versa.

  • The Chelate Effect: Ligands that can form a ring structure with the central metal ion, known as chelating ligands, form significantly more stable complexes than their monodentate counterparts.[10] This increased stability is known as the chelate effect and is primarily driven by a favorable entropy change. The [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine ligand, with its potential bidentate (N,N) or tridentate coordination modes, is expected to exhibit a significant chelate effect.

Factors Influencing the Stability of Metal Complexes:

The stability of metal complexes is governed by a variety of factors related to both the metal ion and the ligand.[7][11][12]

Pertaining to the Central Metal Ion:

  • Size and Charge: Smaller, more highly charged metal ions generally form more stable complexes.[7][11] The stability often increases with the charge-to-size ratio of the metal ion.

  • Crystal Field Stabilization Energy (CFSE): The CFSE, arising from the interaction of the metal d-orbitals with the ligand field, significantly contributes to the overall stability of transition metal complexes.[6] A higher CFSE value generally corresponds to greater thermodynamic stability.[6]

Pertaining to the Ligand:

  • Basicity: More basic ligands, being better electron donors, typically form more stable complexes.

  • Steric Hindrance: Bulky substituents on the ligand can sterically hinder the approach to the metal ion, thereby decreasing the stability of the complex.[6]

  • Nature of Donor Atoms: The nature of the donor atoms in the ligand plays a crucial role. For instance, "hard" metal ions prefer to bind to "hard" donor atoms (like N, O, F), while "soft" metal ions prefer "soft" donor atoms (like P, S, I).

II. Synthesis of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Ligands

The synthesis of the target ligand can be approached through several established synthetic routes. A common strategy involves the reductive amination of 4-methoxybenzaldehyde with 2-(pyridin-2-yl)ethanamine.

General Synthetic Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde and 2-(pyridin-2-yl)ethanamine in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Workup: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine ligand.

Characterization of the synthesized ligand is crucial and should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[13][14]

III. Experimental Determination of Thermodynamic Stability

Several experimental techniques can be employed to determine the stability constants of metal-ligand complexes. The choice of method depends on the specific system under investigation and the available instrumentation.

A. Potentiometric Titration

Potentiometric pH titration is a highly accurate and widely used method for determining stability constants.[15][16][17][18] The method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Experimental Protocol:
  • Solution Preparation: Prepare solutions of the ligand, metal salt (e.g., metal perchlorate or nitrate), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent, often a water-alcohol mixture to ensure solubility.[19] Maintain a constant ionic strength using an inert electrolyte like NaClO₄.

  • Calibration: Calibrate the pH meter and electrode system using standard buffer solutions.

  • Titrations: Perform a series of titrations:

    • Acid alone.

    • Acid + Ligand.

    • Acid + Ligand + Metal ion.

  • Data Analysis: The titration data is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes using computational programs like HYSS.[19] The Calvin-Bjerrum method is a common approach for these calculations.[15][16]

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration Experiments cluster_analysis Data Analysis Sol1 Ligand Solution Tit2 Ligand Titration Sol1->Tit2 Sol2 Metal Salt Solution Tit3 Metal-Ligand Titration Sol2->Tit3 Sol3 Standard Acid Tit1 Acid Blank Titration Sol3->Tit1 Sol3->Tit2 Sol3->Tit3 Sol4 Standard Base Sol4->Tit1 Sol4->Tit2 Sol4->Tit3 Calc1 Calculate Protonation Constants (pKa) Tit1->Calc1 Tit2->Calc1 Calc2 Calculate Stability Constants (log β) Tit3->Calc2 Software Computational Software (e.g., HYSS) Calc1->Software Calc2->Software Final Stability Data Final Stability Data Software->Final Stability Data

B. Spectrophotometric Methods

UV-Vis spectrophotometry is a valuable tool for studying complex formation, especially when the complex has a distinct absorption spectrum compared to the free ligand and metal ion.[6][20][21]

1. Method of Continuous Variations (Job's Plot)

This method is used to determine the stoichiometry of the metal-ligand complex.[6][21]

  • Stock Solutions: Prepare equimolar stock solutions of the metal ion and the ligand.

  • Mixing Series: Prepare a series of solutions where the mole fraction of the ligand is varied from 0 to 1, while keeping the total molar concentration of metal and ligand constant.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Plotting: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.[21]

2. Mole-Ratio Method

This method is also used to determine the stoichiometry and can provide an estimate of the formation constant.

  • Solution Series: Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied.

  • Absorbance Measurement: Measure the absorbance of each solution at the λmax of the complex.

  • Plotting: Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions that intersect at a point corresponding to the stoichiometry of the complex.[22]

Spectrophotometric_Methods cluster_job Job's Plot (Continuous Variations) cluster_mole Mole-Ratio Method Start Spectrophotometric Analysis J1 Prepare Equimolar Metal & Ligand Solutions Start->J1 M1 Prepare Solutions with Constant [Metal] & Varying [Ligand] Start->M1 J2 Create Series with Varying Mole Fractions J1->J2 J3 Measure Absorbance at λmax J2->J3 J4 Plot Absorbance vs. Mole Fraction J3->J4 J5 Determine Stoichiometry from Maximum J4->J5 M2 Measure Absorbance at λmax M1->M2 M3 Plot Absorbance vs. [Ligand]/[Metal] Ratio M2->M3 M4 Determine Stoichiometry from Inflection Point M3->M4

C. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events.[23][24][25][26] It provides a complete thermodynamic profile of the metal-ligand interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Experimental Protocol:
  • Sample Preparation: Prepare a solution of the metal ion in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a solution of the ligand in the same buffer and load it into the titration syringe.

  • Titration: Inject small aliquots of the ligand solution into the sample cell at a constant temperature.

  • Heat Measurement: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: The data is plotted as heat change per injection versus the molar ratio of ligand to metal. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[27]

ParameterDescriptionInformation Gained
Ka (Binding Affinity) The association constant, inverse of the dissociation constant (Kd).Strength of the metal-ligand interaction.
ΔH (Enthalpy Change) The heat released or absorbed during binding.Information about the types of bonds being formed and broken.
ΔS (Entropy Change) The change in randomness or disorder of the system upon binding.Insights into the role of solvent reorganization and conformational changes.
n (Stoichiometry) The number of ligand molecules that bind to one metal ion.The binding ratio of the complex.

IV. Computational Modeling of Thermodynamic Stability

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermodynamic stability of metal complexes.[28] Density Functional Theory (DFT) is a widely used method for these calculations.

Computational Workflow:
  • Structure Optimization: The geometries of the free ligand, solvated metal ion, and the resulting metal-ligand complex are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermal corrections to the electronic energies.

  • Solvation Modeling: A continuum solvation model (CSM) is often employed to account for the effect of the solvent on the stability of the species in solution.[28]

  • Free Energy Calculation: The Gibbs free energy of formation of the complex is calculated from the electronic energies and thermal corrections. The stability constant can then be derived from the free energy change of the complexation reaction.

V. Correlating Stability with Drug Development

The thermodynamic stability of a metal-based drug candidate is a critical parameter that influences its journey through the drug development pipeline.

  • Bioavailability: A complex that is too stable may not release the active metal ion or ligand at the target site. Conversely, a complex that is too labile may dissociate prematurely in the biological milieu.

  • Toxicity: The release of free metal ions can lead to toxicity. A stable complex can help to mitigate this by keeping the metal ion sequestered until it reaches its target.

  • Mechanism of Action: The stability of the complex will dictate whether the intact complex or a dissociated species is responsible for the observed biological activity.

By understanding and optimizing the thermodynamic stability of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine ligand complexes, researchers can design more effective and safer metallodrugs for a variety of therapeutic applications.

References

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Foundational

An In-depth Technical Guide to the Electronic and Steric Properties of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Abstract [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a secondary amine featuring two distinct aromatic systems linked by a flexible ethylamine bridge. This structure imparts a unique combination of electroni...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a secondary amine featuring two distinct aromatic systems linked by a flexible ethylamine bridge. This structure imparts a unique combination of electronic and steric characteristics that are of significant interest in the fields of coordination chemistry, catalysis, and medicinal chemistry. The 4-methoxyphenyl group acts as a classic electron-donating moiety, while the pyridin-2-yl group serves as an electron-withdrawing and coordinating site. This guide provides a comprehensive analysis of these properties, detailing the underlying chemical principles, experimental characterization protocols, and computational modeling approaches. We will explore how the interplay between the electron-rich anisole ring and the electron-deficient pyridine ring modulates the reactivity of the central amine, and how the compound's conformational flexibility and steric profile influence its potential applications as a ligand or molecular scaffold.

Molecular Structure and Conformation

The foundational step in understanding the properties of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is to analyze its structure. The molecule is composed of three key fragments:

  • The (4-Methoxyphenyl)methyl (PMB) Group: An electron-rich aromatic system due to the strong resonance-donating effect of the para-methoxy group.

  • The 2-(Pyridin-2-yl)ethyl Group: An electron-deficient aromatic heterocycle that can act as a metal-coordinating entity.

  • The Secondary Amine Linker: A flexible and reactive core whose properties are modulated by the two flanking groups.

The molecule's overall shape is not rigid. Significant conformational freedom exists due to rotation around the C-C and C-N single bonds of the ethylamine bridge. This flexibility allows the molecule to adopt various spatial arrangements, which is a critical factor in its interaction with other molecules or metal centers. The dihedral angle between the benzene and pyridine rings is a key parameter defining its three-dimensional structure. In a related N-benzylpyridin-2-amine structure, this dihedral angle was found to be approximately 67.6°.[1]

reactant reactant process process product product analysis analysis A 4-Methoxybenzaldehyde D Reductive Amination A->D B 2-(Pyridin-2-yl)ethanamine B->D C Solvent (e.g., DCE, THF) C->D F Crude Product Mixture D->F In-situ imine formation & reduction E Reducing Agent (e.g., NaBH(OAc)₃) E->D G Aqueous Workup & Extraction F->G H Purification (Column Chromatography) G->H I Pure Product H->I J Structural Confirmation I->J K NMR (¹H, ¹³C) J->K L Mass Spectrometry J->L M FT-IR Spectroscopy J->M

Caption: General workflow for synthesis and characterization.

Experimental Protocol: Reductive Amination
  • Reactant Preparation: To a solution of 4-methoxybenzaldehyde (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 2-(pyridin-2-yl)ethanamine (1.0-1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise to the mixture. [2] * Scientist's Note: NaBH(OAc)₃ is preferred over stronger reducing agents like NaBH₄ because it is less likely to reduce the starting aldehyde and is stable in the slightly acidic conditions that can catalyze imine formation. [3]4. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Electronic Properties Analysis

The electronic nature of the molecule is dictated by the push-pull relationship between its two aromatic moieties, which directly influences the properties of the central nitrogen atom.

  • (4-Methoxyphenyl)methyl Group: The methoxy (-OCH₃) group is a potent electron-donating group (EDG) through resonance (+R effect), while being weakly electron-withdrawing through induction (-I effect). The net result is an increase in electron density on the attached benzene ring. The Hammett constant (σₚ) for -OCH₃ is approximately -0.27, quantifying its electron-donating nature. [4]* 2-(Pyridin-2-yl)ethyl Group: The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. This makes the pyridine nitrogen a good hydrogen bond acceptor and a coordination site for metal ions. The lone pair on the pyridine nitrogen is located in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, making it available for protonation. [5][6]

Basicity of the Amine Nitrogen

The basicity of the secondary amine nitrogen is a critical parameter. It is influenced by two competing electronic effects:

  • Donating Effect: The electron-donating 4-methoxyphenyl group increases the electron density on the benzylic carbon and, through induction, on the amine nitrogen, which tends to increase its basicity.

  • Withdrawing Effect: The electron-withdrawing pyridine ring pulls electron density away from the amine nitrogen via the ethyl bridge, which tends to decrease its basicity.

The resulting pKa of the amine is a balance of these effects. Compared to a simple dialkylamine, the basicity is expected to be lower due to the influence of the pyridine ring. However, it will be higher than that of an aniline, where the nitrogen lone pair is directly delocalized into an aromatic ring. The basicity of pyridine itself (pKa of the conjugate acid is ~5.2) provides a reference point for the Lewis basicity of the heterocyclic portion of the molecule. [7]

Experimental Characterization: NMR Spectroscopy

NMR spectroscopy provides direct experimental evidence of the molecule's electronic environment.

Proton Type Expected Chemical Shift (δ, ppm) Rationale
Methoxy (-OCH₃)~3.8Typical for aryl methyl ethers.
Benzylic (-CH₂-)~3.7 - 3.9Located between the electron-rich aromatic ring and the amine nitrogen.
Ethyl (-CH₂CH₂-)~2.8 - 3.1Signals for the two methylene groups will be distinct, influenced by proximity to the amine and pyridine ring.
Aromatic (PMB)~6.8 (ortho to OMe), ~7.2 (meta to OMe)The -OCH₃ group shields the ortho protons, shifting them upfield.
Aromatic (Pyridine)~7.1 - 8.5Protons on the electron-deficient pyridine ring are deshielded, appearing downfield. The proton at the 6-position is typically the most downfield.
Computational Analysis: Molecular Electrostatic Potential (MEP)

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution and is an excellent predictor of reactivity. [8][9][10]

input input process process output output analysis analysis A Generate 3D Structure of the Molecule B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Optimized Low-Energy Conformation B->C D Single-Point Energy Calculation & Wavefunction Generation C->D E Calculate Molecular Electrostatic Potential (MEP) D->E F MEP Surface Map E->F G Analysis of MEP F->G H Identify Electron-Rich (Negative Potential) Sites G->H e.g., Amine N, Pyridine N, OMe I Identify Electron-Poor (Positive Potential) Sites G->I e.g., Amine H, Aromatic H's

Caption: Workflow for Molecular Electrostatic Potential (MEP) analysis.

For this molecule, an MEP map would be expected to show:

  • Most Negative Potential (Red): Localized on the pyridine nitrogen and the oxygen of the methoxy group, indicating the most likely sites for electrophilic attack or metal coordination.

  • Intermediate Negative Potential (Yellow/Green): Around the secondary amine nitrogen and the π-system of the methoxy-substituted ring.

  • Positive Potential (Blue): Primarily on the hydrogen attached to the amine nitrogen (N-H), making it the primary site for hydrogen bond donation.

Steric Properties Analysis

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede chemical reactions. [11][12]In the target molecule, the steric environment around the central nitrogen is of primary importance.

  • Steric Bulk: Both the (4-methoxyphenyl)methyl and the 2-(pyridin-2-yl)ethyl groups are sterically demanding. Their bulkiness will influence the accessibility of the amine nitrogen's lone pair to incoming reagents or substrates. This steric hindrance is a key factor in its potential use as a ligand, as it can control the coordination geometry around a metal center. [13]* Conformational Effects: As a flexible molecule, it does not have a single fixed shape. The molecule will exist as a population of different conformers in solution. The relative energies of these conformers and the barriers to rotation will determine the dominant shapes. This conformational flexibility is crucial in drug design, where a molecule may need to adopt a specific conformation to fit into a receptor's binding pocket. [14]

Experimental Characterization: Single-Crystal X-ray Crystallography

Hypothetical Crystallographic Data Summary:

Parameter Expected Value Significance
C-N-C Bond Angle~110-115°Indicates the geometry around the secondary amine. A wider angle might suggest some steric strain.
C(benzyl)-N Bond Length~1.46 ÅStandard C-N single bond length.
C(ethyl)-N Bond Length~1.47 ÅStandard C-N single bond length.
Dihedral Angle (Benzene-Pyridine)60-90°A large dihedral angle would indicate that the two aromatic rings are significantly twisted relative to each other to minimize steric repulsion. [1]

Protocol: Growing Single Crystals for X-ray Diffraction

  • Purification: Ensure the sample is of the highest possible purity (>99%), as impurities can inhibit crystal growth.

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent in which it is soluble (e.g., methanol, ethanol, or acetone).

  • Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality crystals.

  • Vapor Diffusion: Alternatively, place the solution vial inside a larger sealed chamber containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or diethyl ether). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor for analysis.

Conclusion and Future Outlook

[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine possesses a fascinating duality. Its electronic structure is characterized by a "push-pull" system, where the electron-donating methoxyphenyl group enhances the electron density of the benzyl moiety, while the electron-withdrawing pyridine group influences the ethylamine portion. This electronic interplay, combined with the significant steric bulk and conformational flexibility of the substituents, governs the reactivity and interaction profile of the central amine.

These properties make the molecule a versatile candidate for several applications:

  • As a Bidentate Ligand: The secondary amine and the pyridine nitrogen can potentially coordinate to a single metal center, forming a stable chelate ring. The steric bulk would be instrumental in controlling the metal's coordination number and geometry, which is highly valuable in catalysis.

  • In Medicinal Chemistry: The scaffold combines a hydrogen bond donor (N-H), hydrogen bond acceptors (N-pyridine, O-methoxy), and two aromatic systems capable of π-stacking. This diversity of potential non-covalent interactions, along with its conformational flexibility, makes it an interesting starting point for designing molecules that can bind to biological targets.

Further research should focus on the experimental determination of its pKa, single-crystal X-ray structure, and its coordination chemistry with various transition metals. Such studies will provide a more quantitative understanding of the principles outlined in this guide and pave the way for its application in advanced materials and therapeutic agents.

References

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  • PubChem. (n.d.). N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-(Benzylamino)pyridine. National Center for Biotechnology Information.
  • Safa, F. A., & Sh-Karam, A. S. (2014). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Journal of Applicable Chemistry, 3(4), 1636-1646. Available at: [Link]

  • Jones, G. B., & Hynd, G. (2003). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 1(1), 1-26. Available at: [Link]

  • Saeed, S., Rashid, N., Jones, P. G., & Ali, M. (2012). Crystal structure determination of two pyridine derivatives. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2465–o2466. Available at: [Link]

  • Boruah, M., & Konwar, D. (2006). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Chilean Chemical Society, 51(4), 1039-1041. Available at: [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Available at: [Link]

  • Fun, H. K., Ooi, C. W., & Xu, J. H. (2010). N-Benzylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3091. Available at: [Link]

  • Anker, M. D., & Hill, M. S. (2021). Ancillary Steric Effects on the Activation of SiH Bonds in Arylsilazido Rare-Earth Compounds. Organometallics, 40(12), 1874–1882. Available at: [Link]

  • Lee, J., Kim, S., & Kim, H. (2019). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 21(27), 14816–14824. Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2025, February 24). Heterocyclic Amines. Available at: [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available at: [Link]

  • Gadre, S. R., & Shirsat, R. N. (2021). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules, 26(11), 3257. Available at: [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • BenchChem. (n.d.). Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Varela-Ramírez, A., et al. (2017). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Medicinal Chemistry: A Look at the Future. IntechOpen. Available at: [Link]

  • Royal Society of Chemistry. (2017). Hammett correlation in a [3 + 2] cycloaddition reaction. Organic & Biomolecular Chemistry, 15, 4578-4584. Available at: [Link]

Sources

Exploratory

Mechanism of action for[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine derivatives

An In-Depth Technical Guide to the Mechanism of Action for [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction The heterocyclic c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action for [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic compound pyridine is a cornerstone in medicinal chemistry, serving as a fundamental scaffold for a multitude of biologically active molecules. It is the second most prevalent heterocycle in drugs approved by the FDA. The incorporation of a nitrogen atom into the benzene ring structure alters its physicochemical properties, enhancing aqueous solubility, metabolic stability, and the capacity for hydrogen bond formation. This makes pyridine derivatives a fertile ground for the discovery of novel therapeutics with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

This guide focuses on the mechanistic underpinnings of a specific chemical class: [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine derivatives . While direct research on this exact parent compound is limited, its core structure is composed of two key pharmacophores: the 2-(pyridin-2-yl)ethylamine moiety and the (4-methoxyphenyl)methyl (or 4-methoxybenzyl) group. By examining the established biological activities of closely related analogues, we can infer the most probable mechanisms of action for this class of compounds. This document will explore three primary, evidence-based potential mechanisms: Histamine H1 Receptor Antagonism, Serotonin 5-HT1A Receptor Modulation, and Tubulin Polymerization Inhibition.

Potential Mechanism of Action 1: Histamine H1 Receptor Antagonism

A significant body of evidence points towards derivatives of the 2-(pyridin-2-yl)ethylamine scaffold as potent antagonists of the Histamine H1 (H1) receptor. These receptors are key mediators of allergic and inflammatory responses. First-generation antihistamines, while effective, often lack receptor selectivity and can cause sedation and anticholinergic side effects. The development of second-generation antagonists with improved selectivity and reduced side effect profiles is an ongoing area of research.

The classical H1 antagonist, mepyramine, notably contains an N-(4-methoxybenzyl)-N-(2-pyridyl)amino]ethyl] substructure, which is structurally very similar to the topic of this guide. This suggests that [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine derivatives are strong candidates for H1 receptor antagonism.

H1 Receptor Signaling Pathway and Antagonism

The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic response, such as smooth muscle contraction and increased vascular permeability. H1 antagonists act as inverse agonists, binding to the receptor and stabilizing it in an inactive conformation, thereby blocking histamine-induced signaling.

H1_Signaling_Pathway cluster_signaling Intracellular Signaling H1R H1 Receptor (Inactive) Gq Gq/11 H1R->Gq Inactive PLC PLC Gq->PLC Inactive PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store (ER) IP3->Ca_Store Opens Ca2+ Channels PKC PKC DAG->PKC Activates Ca_Cytosol Cytosolic Ca2+ Ca_Store->Ca_Cytosol Release Response Allergic Response Ca_Cytosol->Response PKC->Response Histamine Histamine Histamine->H1R Binds & Activates Antagonist Derivative (Antagonist) Antagonist->H1R Binds & Inhibits

Caption: H1 Receptor signaling cascade and its inhibition by an antagonist.

Experimental Protocol: Radioligand Binding Assay for H1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the H1 receptor.

1. Materials:

  • Cell membranes prepared from cells expressing the human H1 receptor (e.g., CHO-K1 cells).
  • [³H]mepyramine (radioligand).
  • Test compound ([(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine derivative).
  • Unlabeled mepyramine (for non-specific binding).
  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • 96-well plates.
  • Glass fiber filters.
  • Scintillation fluid and counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.
  • In a 96-well plate, add in order:
  • Binding buffer.
  • A fixed concentration of [³H]mepyramine (e.g., 1 nM).
  • Varying concentrations of the test compound.
  • For total binding wells, add buffer instead of the test compound.
  • For non-specific binding wells, add a high concentration of unlabeled mepyramine (e.g., 10 µM).
  • Initiate the binding reaction by adding the cell membrane preparation to each well.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Potential Mechanism of Action 2: Serotonin 5-HT1A Receptor Modulation

The serotonin (5-HT) system is a critical neurotransmitter system involved in regulating mood, anxiety, and other central nervous system functions. The 5-HT1A receptor, a subtype of the 5-HT receptor family, is a well-established target for anxiolytic and antidepressant drugs. Several studies have identified derivatives containing the 2-(pyridin-2-yl)ethylamine moiety as potent ligands for the 5-HT1A receptor. For instance, N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)pyridin-2-amine is a key intermediate in the synthesis of 5-HT1A receptor imaging agents. This indicates a strong potential for [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine derivatives to modulate this receptor.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gi/o-coupled GPCR. Upon activation by serotonin, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reducing neuronal excitability.

GHT1A_Signaling cluster_intracellular Intracellular Receptor 5-HT1A Receptor Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Serotonin Serotonin Serotonin->Receptor Binds & Activates Derivative Derivative (Ligand) Derivative->Receptor Binds & Modulates

Caption: Simplified 5-HT1A receptor signaling pathway via adenylyl cyclase inhibition.

Experimental Protocol: cAMP Functional Assay

This assay measures the ability of a test compound to modulate 5-HT1A receptor activity by quantifying changes in intracellular cAMP levels.

1. Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.
  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
  • Forskolin (an adenylyl cyclase activator).
  • Test compound.
  • 5-HT (agonist).
  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

2. Procedure:

  • Culture the 5-HT1A-expressing cells in 96- or 384-well plates until confluent.
  • Remove the culture medium and wash the cells with assay buffer.
  • Add the test compound at various concentrations to the cells and incubate for a short period.
  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production. This is done in the presence of the test compound and a fixed concentration of 5-HT (for antagonist testing).
  • Incubate for a specified time (e.g., 30 minutes) at 37°C.
  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

3. Data Analysis:

  • For agonist activity, plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀.
  • For antagonist activity, plot the inhibition of the 5-HT-induced response against the log concentration of the test compound to determine the IC₅₀.

Potential Mechanism of Action 3: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for cell division, intracellular transport, and maintenance of cell structure. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several small molecules that bind to the colchicine site on β-tubulin prevent microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells. Recent studies have identified N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives as a novel class of tubulin polymerization inhibitors that target the colchicine binding site. Given the structural overlap, this presents a plausible mechanism of action for the compounds of interest.

Microtubule Dynamics and Inhibition

Tubulin polymerization is a dynamic process where αβ-tubulin dimers add to the plus-ends of growing microtubules. This process is crucial for the formation of the mitotic spindle during cell division. Colchicine-site inhibitors bind to soluble tubulin dimers, inducing a conformational change that prevents their incorporation into microtubules. This shifts the equilibrium towards depolymerization, disrupting the mitotic spindle and halting the cell cycle.

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Growth Depolymerization Depolymerization Microtubule->Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Depolymerization->Tubulin Shrinkage Inhibitor Derivative (Inhibitor) Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Polymerization Inhibits CellCycle Cell Cycle Arrest (Apoptosis) Spindle->CellCycle Disruption leads to

Caption: Inhibition of tubulin polymerization by a colchicine-site binding agent.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro by monitoring changes in light scattering or fluorescence.

1. Materials:

  • Purified bovine or porcine brain tubulin (>99% pure).
  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
  • Guanosine triphosphate (GTP).
  • Test compound.
  • Paclitaxel (polymerization promoter, positive control).
  • Colchicine (polymerization inhibitor, positive control).
  • Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader.

2. Procedure:

  • Prepare solutions of the test compound and controls in an appropriate solvent (e.g., DMSO) and then dilute in general tubulin buffer.
  • On ice, add tubulin protein to the wells of a pre-chilled 96-well plate.
  • Add the test compound or controls to the respective wells.
  • Initiate polymerization by adding GTP and transferring the plate to the spectrophotometer pre-heated to 37°C.
  • Monitor the change in absorbance (turbidity) at 340 nm over time (e.g., every 30 seconds for 60 minutes).

3. Data Analysis:

  • Plot absorbance versus time for each concentration of the test compound.
  • The rate of polymerization is determined from the initial linear portion of the curve.
  • Calculate the percentage of inhibition relative to the vehicle control.
  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several structural features are important for activity:

  • For H1/H2 Antagonism: The presence of a p-methoxy group on the benzyl ring, as seen in mepyramine analogues, appears to enhance antagonist potency at both H1 and H2 receptors compared to a p-fluoro substituent. The length of the spacer chain connecting the core amine to other pharmacophoric groups is also critical for optimizing dual-target activity.

  • For Tubulin Inhibition: The tertiary amine resulting from N-alkylation of the pyridin-2-amine is a key feature of active compounds. Substitutions on the pyridine ring also significantly influence cytotoxic activity.

  • General Antiproliferative Activity: For pyridine derivatives in general, the introduction of various functional groups can modulate their antiproliferative effects against different cancer cell lines.

Summary and Future Directions

The [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine scaffold represents a promising starting point for the development of novel therapeutics. Based on robust evidence from structurally related compounds, derivatives from this class are most likely to exert their biological effects through one or more of the following mechanisms: antagonism of the histamine H1 receptor , modulation of the serotonin 5-HT1A receptor , or inhibition of tubulin polymerization .

To definitively elucidate the mechanism for any specific derivative, the following experimental workflow is recommended:

Future_Directions Start Synthesize Novel Derivative Phenotypic Phenotypic Screening (e.g., Cytotoxicity, Anti-inflammatory) Start->Phenotypic TargetScreen Broad Target Panel Screen (e.g., GPCRs, Kinases, Ion Channels) Phenotypic->TargetScreen HitFound Hit Identified? TargetScreen->HitFound H1Assay H1 Receptor Binding & Functional Assays HitFound->H1Assay Yes HT1AAssay 5-HT1A Receptor Binding & Functional Assays HitFound->HT1AAssay Yes TubulinAssay Tubulin Polymerization & Cell-Based Mitotic Arrest Assays HitFound->TubulinAssay Yes SAR SAR Studies & Lead Optimization HitFound->SAR No (Redesign) Mechanism Elucidate Primary Mechanism of Action H1Assay->Mechanism HT1AAssay->Mechanism TubulinAssay->Mechanism Mechanism->SAR End Preclinical Candidate SAR->End

Caption: Recommended workflow for mechanistic elucidation and lead optimization.

This systematic approach, combining broad screening with specific, hypothesis-driven assays, will be crucial in unlocking the full therapeutic potential of this versatile chemical class.

References

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benz

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Target Molecule: [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine (CAS: 22540-58-5) Methodology: Direct Reductive Amination Primary Application: Synthesis of highly functionalized secondary amines for medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine (CAS: 22540-58-5) Methodology: Direct Reductive Amination Primary Application: Synthesis of highly functionalized secondary amines for medicinal chemistry, specifically targeting GPCR ligands, kinase inhibitors, and advanced chelating agents.

Strategic Rationale & Mechanistic Causality

The synthesis of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine relies on the robust carbon-nitrogen bond-forming power of reductive amination[1]. This specific transformation couples 4-methoxybenzaldehyde (an electrophile) with 2-(2-aminoethyl)pyridine (a nucleophile) to yield a secondary amine.

As a Senior Application Scientist, selecting the correct reducing agent is the most critical decision in this workflow. While sodium borohydride (NaBH₄) is a common reducing agent, it is excessively reactive and will prematurely reduce the starting 4-methoxybenzaldehyde into 4-methoxybenzyl alcohol, severely depressing the yield[1].

To enforce absolute chemoselectivity, this protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The three electron-withdrawing acetoxy groups on STAB reduce the electron density on the boron atom, rendering it a mild hydride donor[2]. Consequently, STAB selectively reduces the highly electrophilic protonated imine (iminium ion) intermediate without attacking the unreacted aldehyde carbonyl[2]. 1,2-Dichloroethane (DCE) is selected as the optimal solvent due to its superior solubilizing properties for STAB and its ability to stabilize the transient iminium intermediate[2].

MechanisticPathway Aldehyde 4-Methoxybenzaldehyde (Electrophile) Imine Imine / Iminium Intermediate (Transient Schiff Base) Aldehyde->Imine Condensation (-H2O) Amine 2-(2-Aminoethyl)pyridine (Nucleophile) Amine->Imine Product [(4-Methoxyphenyl)methyl] [2-(pyridin-2-yl)ethyl]amine (Target Secondary Amine) Imine->Product Reductive Hydride Transfer STAB Sodium Triacetoxyborohydride (Selective Hydride Donor) STAB->Product

Reaction mechanism and reagent workflow for selective reductive amination.

Quantitative Parameters & Materials

To prevent over-alkylation (the formation of unwanted tertiary amines), the stoichiometry must be strictly controlled. A slight excess of the primary amine (1.05 eq) ensures the aldehyde is the limiting reagent and is fully consumed[1].

Table 1: Reaction Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
4-Methoxybenzaldehyde136.151.001.36 g (1.21 mL)Electrophile
2-(2-Aminoethyl)pyridine122.171.051.28 g (1.23 mL)Nucleophile
Sodium Triacetoxyborohydride211.941.503.18 gReducing Agent
1,2-Dichloroethane (DCE)98.96N/A40.0 mLAnhydrous Solvent

Note: Ensure STAB is stored under inert conditions, as it degrades upon prolonged exposure to atmospheric moisture.

Step-by-Step Experimental Protocol

This methodology employs a modified "delayed addition" approach to maximize imine formation before reduction, establishing a self-validating checkpoint early in the workflow[1].

Phase 1: Imine Condensation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂) or Argon.

  • Solvation: Add 40.0 mL of anhydrous 1,2-Dichloroethane (DCE) to the flask.

  • Reagent Addition: Inject 1.36 g (10.0 mmol) of 4-methoxybenzaldehyde, followed by 1.28 g (10.5 mmol) of 2-(2-aminoethyl)pyridine.

  • Condensation: Stir the mixture at room temperature (20–25 °C) for 30 to 45 minutes.

    • Self-Validation Checkpoint: Remove a 10 µL aliquot and analyze via Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes). The starting aldehyde (Rf ~0.6) should be nearly absent, replaced by a baseline/polar imine spot.

Phase 2: Selective Reduction
  • Hydride Addition: Begin adding 3.18 g (15.0 mmol) of Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes. Caution: Mild hydrogen gas evolution and a slight exotherm may occur.

  • Reaction Maturation: Cap the flask with a nitrogen balloon and stir vigorously at room temperature for 12 to 16 hours[2].

  • Completion Check: Analyze via LC-MS or TLC to confirm the complete disappearance of the imine intermediate and the presence of the secondary amine mass [M+H]⁺ = 243.1.

Phase 3: Quenching & Extraction
  • Quench: Cool the reaction vessel in an ice bath (0 °C). Slowly add 25 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize residual STAB and acetic acid byproducts[1]. Stir for 15 minutes until bubbling ceases.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCE or Dichloromethane (2 × 20 mL).

  • Washing & Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product as a viscous pale-yellow oil.

Phase 4: Purification
  • Chromatography: Purify the crude oil via silica gel flash chromatography. Use a gradient of Dichloromethane to Methanol (98:2 to 90:10) containing 1% Triethylamine (TEA) to prevent the secondary amine from streaking on the acidic silica.

  • Isolation: Pool the pure fractions and evaporate to afford [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine.

ProtocolWorkflow Step1 1. Imine Formation Stir Aldehyde + Amine in DCE (30 min) Step2 2. Selective Reduction Add STAB portion-wise (12-16 h) Step1->Step2 Step3 3. Reaction Quench Neutralize with sat. NaHCO3 at 0°C Step2->Step3 Step4 4. Liquid-Liquid Extraction Isolate organic layer & Dry over Na2SO4 Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography (DCM/MeOH/TEA) Step4->Step5

Step-by-step experimental workflow for synthesizing the target secondary amine.

Analytical Validation (QC Parameters)

To establish trust in the synthesized product, verify the structure using ¹H NMR (CDCl₃, 400 MHz). Look for these definitive diagnostic signals:

  • Pyridine Ring: ~8.50 ppm (d, 1H, adjacent to nitrogen), ~7.60 ppm (td, 1H).

  • PMB Aromatic Protons: ~7.20 ppm (d, 2H) and ~6.85 ppm (d, 2H), displaying a classic para-substituted AB quartet pattern.

  • Methoxy Group (-OCH₃): Sharp singlet at ~3.80 ppm (3H).

  • Benzylic Methylene (-CH₂-Ar): Singlet at ~3.75 ppm (2H).

  • Aliphatic Chain: Two distinct multiplets/triplets around 2.90–3.00 ppm (4H) corresponding to the ethyl linker.

Troubleshooting & Optimization

Issue: High levels of 4-methoxybenzyl alcohol impurity.

  • Causality: The reducing agent is prematurely attacking the aldehyde before the imine has fully formed[1].

  • Solution: Strictly adhere to the 30-minute pre-stirring phase (Phase 1) before introducing STAB. Ensure the DCE is strictly anhydrous, as water drives the imine equilibrium backward.

Issue: Formation of a tertiary amine (Over-alkylation).

  • Causality: The newly formed secondary amine product acts as a nucleophile and attacks another molecule of 4-methoxybenzaldehyde[1].

  • Solution: Ensure the primary amine is in slight excess (1.05 to 1.10 eq). If the problem persists, lower the reaction concentration from 0.25 M to 0.1 M to favor intermolecular reduction over secondary condensation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]

Sources

Application

Using [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine as a bidentate ligand

An in-depth guide to the coordination chemistry of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, a versatile bidentate ligand, is presented for researchers, scientists, and professionals in drug development. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the coordination chemistry of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, a versatile bidentate ligand, is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the synthesis of the ligand and its metal complexes, along with comprehensive characterization techniques.

Introduction: A Versatile Bidentate Ligand

[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a bidentate ligand featuring two key nitrogen donor atoms: one from the pyridine ring and the other from the secondary amine group. This arrangement allows for the formation of stable five-membered chelate rings with a variety of metal ions. The presence of both a π-accepting pyridine ring and a σ-donating amine group provides a unique electronic environment that can be fine-tuned to influence the properties of the resulting metal complexes.[1][2] The methoxyphenyl group offers steric bulk and can be functionalized to modulate the ligand's solubility and electronic properties. These characteristics make this ligand a promising candidate for applications in catalysis, materials science, and as a scaffold in medicinal chemistry.[3]

Synthesis of the Ligand

The synthesis of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine can be achieved through a two-step one-pot reductive amination reaction. This common and effective method for creating secondary amines involves the formation of a Schiff base intermediate, which is then reduced in situ.[4]

Protocol: Synthesis of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Materials:

  • 4-Methoxybenzaldehyde

  • 2-(2-Aminoethyl)pyridine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 4-methoxybenzaldehyde (1 equivalent) in anhydrous methanol, add 2-(2-aminoethyl)pyridine (1 equivalent) dropwise at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the Schiff base intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure proper ventilation.

  • After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

dot graph "synthesis_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} enddot

Caption: Workflow for the synthesis of the bidentate ligand.

Synthesis of Metal Complexes

The synthesized ligand can be used to form coordination complexes with a variety of transition metal salts.[5][6] The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to favor the formation of different complex geometries.

General Protocol: Synthesis of Metal(II) Complexes

Materials:

  • [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂, Zn(OAc)₂)

  • Ethanol or Methanol

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Round-bottom flask

Procedure:

  • Dissolve the ligand (2 equivalents) in ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with vigorous stirring at room temperature.

  • After the addition is complete, reflux the reaction mixture for 2-6 hours. The formation of a precipitate may be observed.

  • Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with cold solvent, and then with diethyl ether.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the solution to induce crystallization.

  • Dry the resulting complex in a vacuum desiccator.

Metal Salt ExampleExpected Complex GeometryPotential Color
CuCl₂·2H₂ODistorted Octahedral/Square PlanarGreen/Blue
Ni(NO₃)₂·6H₂OOctahedralGreen
CoCl₂·6H₂OOctahedral/TetrahedralPink/Blue
Zn(OAc)₂·2H₂OTetrahedralColorless

Characterization of the Ligand and its Complexes

A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For the free ligand, characteristic signals for the aromatic protons of the pyridine and methoxyphenyl groups, the methylene protons of the ethyl bridge, and the methoxy protons are expected. Upon complexation, shifts in the proton signals, particularly those of the pyridine ring and the protons adjacent to the nitrogen atoms, are anticipated due to the coordination with the metal center.

  • ¹³C NMR: Similar to ¹H NMR, shifts in the carbon signals of the pyridine ring and the ethyl bridge upon complexation provide evidence of coordination.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of the free ligand will show a characteristic N-H stretching vibration. Upon complexation, this band may shift or disappear depending on the nature of the coordination. The C=N stretching vibration of the pyridine ring is also expected to shift to a higher wavenumber upon coordination to the metal ion.[10] The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.[11]

UV-Visible Spectroscopy

The electronic spectrum of the free ligand will exhibit π-π* transitions in the UV region. Upon complexation with transition metals, new absorption bands in the visible region corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) bands may appear, which are characteristic of the geometry of the metal complex.[8]

Elemental Analysis and Mass Spectrometry

Elemental analysis (C, H, N) is used to determine the empirical formula of the ligand and its complexes, confirming the stoichiometry. Mass spectrometry (e.g., ESI-MS) provides the molecular weight of the synthesized compounds.[8]

Molar Conductivity and Magnetic Susceptibility

Molar conductivity measurements in a suitable solvent (e.g., DMF or DMSO) can determine whether the complexes are electrolytic or non-electrolytic in nature.[12][13] Magnetic susceptibility measurements at room temperature help in determining the geometry of the complexes, for instance, by distinguishing between high-spin and low-spin octahedral complexes or between square planar and tetrahedral geometries.[12]

dot graph "characterization_workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} enddot

Caption: A summary of techniques for ligand and complex characterization.

Potential Applications

Metal complexes of N-donor ligands have a wide range of applications.[2] The complexes of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine could be explored for:

  • Homogeneous Catalysis: The tunable electronic and steric properties of the ligand can be exploited to develop catalysts for various organic transformations.

  • Bioinorganic Chemistry: These complexes can serve as models for the active sites of metalloenzymes or be investigated for their potential as therapeutic agents.[3]

  • Materials Science: The incorporation of these complexes into polymeric matrices or their use as building blocks for coordination polymers could lead to new materials with interesting optical or magnetic properties.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of the bidentate ligand [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine and its metal complexes. The detailed protocols and characterization methods described herein offer a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand and to develop novel applications in various scientific disciplines.

References

  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N 4 -Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI. Available at: [Link]

  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. Available at: [Link]

  • Metal Complexes with N-Donor Ligands: Second Edition. MDPI. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. Available at: [Link]

  • Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. PMC. Available at: [Link]

  • Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]- 1-methylpyridin-1-ium hexafluoro-k 6. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. ResearchGate. Available at: [Link]

  • Synthesis and Characterisation of Bidentate Schiff Base Derived From Furfuraldehyde and its Transition Metal Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Metal Complexes with N-donor Ligands. MDPI. Available at: [Link]

  • [(4-methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine. NextSDS. Available at: [Link]

  • Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC. Available at: [Link]

  • 2(4)-Aminopyridines as Ligands in the Coordination and Extraction Chemistry of Platinum Metals. IntechOpen. Available at: [Link]

  • Nanocrystalline Mixed Ligand Complexes of Cu (II), Ni (II), Co (II) with N, O Donor Ligands: Synthesis, Characterization, and Antimicrobial Activity. Available at: [Link]

  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. PMC. Available at: [Link]

  • Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. ResearchGate. Available at: [Link]

  • First Report on Several NO-Donor Sets and Bidentate Schiff Base and Its Metal Complexes: Characterization and Antimicrobial Investigation. MDPI. Available at: [Link]

  • Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (p-MPPI): A New Iodinated 5-HT1A Ligand. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate. Available at: [Link]

  • Synthesis and characterization of transition metal complexes of bidentate ligands and their antimicrobial studies. TSI Journals. Available at: [Link]

  • Transition metal complexes with N, S donor ligands as synthetic antioxidants. Taylor & Francis Online. Available at: [Link]

  • Manganese(II) and Zinc(II) metal complexes of novel bidentate formamide-based Schiff base ligand: synthesis, structural characterization, antioxidant, antibacterial, and in-silico molecular docking study. Frontiers. Available at: [Link]

  • Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine. Google Patents.
  • Complexes of N, S donor ligands. Co II , Co III , et al. Available at: [Link]

Sources

Method

Preparation of transition metal complexes with[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Application Note & Detailed Protocols Topic: Preparation of Transition Metal Complexes with [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Audience: Researchers, scientists, and drug development professionals. Int...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocols

Topic: Preparation of Transition Metal Complexes with [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Design of N,N'-Bidentate Ligands for Transition Metal Coordination

Transition metal complexes are foundational to numerous scientific advancements, from homogeneous catalysis to the development of novel therapeutic agents. The properties and reactivity of these complexes are profoundly influenced by the ligands coordinating the metal center. Among the vast array of ligand architectures, those incorporating nitrogen donor atoms are particularly significant due to their versatile bonding capabilities and relevance in bioinorganic chemistry.[1]

Pyridine-based ligands, in particular, have been a cornerstone of coordination chemistry for decades.[2][3] The pyridine ring offers a sterically accessible sp²-hybridized nitrogen with a well-directed lone pair for σ-bonding to a metal center, creating stable complexes with most transition metals.[2] By incorporating a second donor site into the ligand scaffold, we can exploit the chelate effect to form highly stable, cyclic coordination structures.

This guide details the synthesis of the versatile N,N'-bidentate ligand, [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine (herein referred to as L ), and provides a general, adaptable protocol for its complexation with various transition metals. This ligand is of particular interest due to its combination of a classic pyridine donor, a flexible ethylenediamine-derived backbone, and an electronically-tunable (4-methoxyphenyl)methyl group. This structure allows for the formation of stable five-membered chelate rings with metal ions, a highly favorable conformation in coordination chemistry.

Part I: Synthesis of the Ligand (L)

The synthesis of the target ligand, a secondary amine, is efficiently achieved via a one-pot reductive amination reaction. This classic and reliable method involves the initial formation of an imine from a primary amine and an aldehyde, followed by its immediate in situ reduction to the corresponding amine.

Causality and Experimental Choices:
  • Reaction: Reductive amination is chosen for its high efficiency, operational simplicity, and wide substrate scope.

  • Reagents: 2-(2-Aminoethyl)pyridine provides the pyridine and primary amine functionalities. 4-Methoxybenzaldehyde serves as the source of the (4-methoxyphenyl)methyl group. The methoxy group (-OCH₃) is an electron-donating group, which can subtly influence the electronic properties of the final metal complex.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike the more aggressive sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder, moisture-tolerant, and highly selective for the reduction of imines in the presence of aldehydes, minimizing side reactions.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and the intermediate imine.

Experimental Workflow: Ligand Synthesis

Ligand_Synthesis Reactants 2-(2-Aminoethyl)pyridine + 4-Methoxybenzaldehyde ReactionVessel Stir in DCM at RT Reactants->ReactionVessel Dissolve ReducingAgent Add NaBH(OAc)₃ ReactionVessel->ReducingAgent Imine Formation (in situ) Workup Aqueous Workup (NaHCO₃, Brine) ReactionVessel->Workup Reaction Complete (TLC) ReducingAgent->ReactionVessel Reduction Purification Column Chromatography (Silica Gel) Workup->Purification Extract Organic Layer Product Pure Ligand (L) [(4-Methoxyphenyl)methyl] [2-(pyridin-2-yl)ethyl]amine Purification->Product

Caption: Workflow for the reductive amination synthesis of the ligand L .

Detailed Protocol: Synthesis of L

Materials:

  • 2-(2-Aminoethyl)pyridine (1.0 eq)

  • 4-Methoxybenzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(2-Aminoethyl)pyridine (1.0 eq) and anhydrous DCM.

  • Add 4-Methoxybenzaldehyde (1.05 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ligand L as an oil or low-melting solid.

Self-Validation: Characterization of Ligand L

Confirm the identity and purity of the synthesized ligand using standard spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the pyridyl protons, the aromatic protons of the methoxyphenyl ring (including two distinct doublets), the singlet for the -OCH₃ group (~3.8 ppm), and aliphatic protons for the ethyl bridge and the benzylic -CH₂-.
¹³C NMR Resonances for all unique carbon atoms, including those of the pyridine and benzene rings, the methoxy carbon (~55 ppm), and the aliphatic carbons.
FT-IR (neat) C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyridine ring (~1600-1400 cm⁻¹), and a strong C-O stretch from the methoxy group (~1250 cm⁻¹). The absence of a C=O stretch (~1700 cm⁻¹) from the starting aldehyde confirms reaction completion.
Mass Spec (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺.

Part II: General Protocol for Transition Metal Complexation

The coordination of ligand L to a transition metal ion is typically achieved by reacting it with a suitable metal salt in an appropriate solvent. The ligand acts as a bidentate chelating agent, coordinating through the pyridine nitrogen and the secondary amine nitrogen.

Causality and Experimental Choices:
  • Metal Salts: Simple halide (e.g., Cl⁻, Br⁻) or nitrate (NO₃⁻) salts of transition metals like Cu(II), Ni(II), Pd(II), Zn(II), or Ru(II) are excellent starting materials.[2][4][5] They are generally soluble in polar solvents and the anions are weakly coordinating, allowing for easy displacement by the ligand L .

  • Solvent: Methanol or ethanol are preferred solvents. They readily dissolve the ligand and many transition metal salts, and their coordinating ability is low enough to be easily displaced by the N,N'-donors of the ligand.[3] For air-sensitive complexes, degassed solvents should be used under an inert atmosphere.

  • Stoichiometry: The metal-to-ligand ratio is critical. A 1:1 ratio will typically favor complexes of the type [M(L)X₂] (where X is an anion like Cl⁻), while a 1:2 ratio can lead to complexes like [M(L)₂]X₂. The final geometry (e.g., square planar, tetrahedral, or octahedral) will depend on the metal ion, its oxidation state, and the reaction conditions.[2][6]

General Workflow: Metal Complexation

Complexation_Workflow LigandSol Ligand (L) in Methanol Reaction Combine & Stir (Room Temp or Reflux) LigandSol->Reaction MetalSol Metal Salt (e.g., CuCl₂) in Methanol MetalSol->Reaction Add dropwise Isolation Isolation Reaction->Isolation Precipitation or Crystallization Product [M(L)n Xm] Complex Isolation->Product Filter, Wash, Dry

Caption: General workflow for the synthesis of a transition metal complex with ligand L .

Detailed Protocol: Example Synthesis of [Cu(L)Cl₂]

Materials:

  • Synthesized Ligand L (1.0 eq)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (1.0 eq)

  • Methanol (absolute)

  • Diethyl ether

Procedure:

  • In a small flask, dissolve the ligand L (1.0 eq) in a minimum amount of methanol (~5 mL).

  • In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in methanol (~5 mL). The solution should be blue-green.

  • While stirring, add the metal salt solution dropwise to the ligand solution at room temperature.

  • A color change and/or the formation of a precipitate is often observed immediately.

  • Stir the reaction mixture for 2-4 hours at room temperature to ensure complete complexation.

  • Isolate the solid product by vacuum filtration. If no precipitate forms, the complex can often be precipitated by the slow addition of a less polar solvent like diethyl ether or by slow evaporation of the methanol.

  • Wash the collected solid with a small amount of cold methanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Dry the complex under vacuum.

Part III: Authoritative Validation of Metal Complexes

The formation of the coordination complex must be confirmed by comparing its spectroscopic and physical properties to those of the free ligand.

General Structure of the Chelate Complex

Caption: Generalized structure showing the bidentate N,N' chelation of the ligand to a metal center (M).

Key Characterization Techniques
Technique Purpose and Expected Changes upon Complexation
FT-IR Spectroscopy Confirms Coordination. Look for a shift in the pyridine ring C=N stretching vibration (typically ~1590 cm⁻¹) to a higher or lower frequency. The N-H stretch of the secondary amine may also shift or broaden. New bands in the far-IR region (< 600 cm⁻¹) may appear, corresponding to M-N stretching vibrations.[7]
UV-Visible Spectroscopy Investigates Electronic Structure. The appearance of new, often broad and weak, absorption bands in the visible region (400-800 nm) is indicative of d-d electronic transitions within the metal center, which are forbidden in the free metal ion but become allowed in the lower symmetry environment of the complex. Intense bands may also appear due to Ligand-to-Metal Charge Transfer (LMCT).[5] This often results in a distinct color for the complex.
Molar Conductivity Determines Electrolytic Nature. By measuring the conductivity of a dilute solution of the complex in a polar solvent (e.g., DMF or DMSO), one can determine if the anions (e.g., Cl⁻) are coordinated to the metal (non-electrolyte) or exist as free counter-ions (electrolyte).[8]
Magnetic Susceptibility Determines Magnetic Properties. This measurement reveals the number of unpaired electrons on the metal center. This data is crucial for assigning the correct geometry and electronic configuration of the complex (e.g., distinguishing between square planar (diamagnetic) and tetrahedral/octahedral (paramagnetic) Ni(II) complexes).[8]
Elemental Analysis Confirms Stoichiometry. Provides the experimental percentages of C, H, and N, which can be compared to the calculated values for the proposed formula of the complex (e.g., [Cu(C₁₅H₁₈N₂O)Cl₂]), thereby confirming the metal-to-ligand ratio.

Applications and Future Outlook

Transition metal complexes supported by ligands like L are promising candidates for a variety of applications.

  • Catalysis: Palladium(II) complexes with similar pyridine-amine ligands have shown high efficiency as pre-catalysts in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.[4]

  • Drug Development: The chelation of metal ions can enhance the biological activity of organic molecules. Such complexes can be screened for antimicrobial, antifungal, or anticancer properties, as the metal center can facilitate redox processes or interaction with biological macromolecules.[9][10]

  • Materials Science: The specific electronic and magnetic properties of these complexes can be tuned by varying the central metal ion, making them of interest in the design of molecular magnets or luminescent materials.

The protocols described herein provide a robust and rational framework for the synthesis and characterization of novel transition metal complexes, opening avenues for further exploration in diverse fields of chemical science.

References

  • IntechOpen. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. Available at: [Link]

  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. Available at: [Link]

  • NextSDS. [(4-methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine. Substance Database. Available at: [Link]

  • MDPI. (2025). Metal Complexes with N-Donor Ligands: Second Edition. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Available at: [Link]

  • Rogozev, B. I., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5334. Available at: [Link]

  • Al-jeboori, M. J., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2013, 604347. Available at: [Link]

  • PubMed. (2011). Transition metal complexes with N, S donor ligands as synthetic antioxidants. J Enzyme Inhib Med Chem, 26(3), 394-403. Available at: [Link]

  • American Chemical Society. (2025). N-Donor Macrocyclic Complexes as Potential Anticancer Agents. ACS Symposium Series. Available at: [Link]

  • Taylor & Francis Online. (2010). Transition metal complexes with N, S donor ligands as synthetic antioxidants. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 394-403. Available at: [Link]

Sources

Application

Applications of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine in coordination chemistry

An in-depth guide to the coordination chemistry of N,N'-bidentate ligands, focusing on the prospective applications of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine. Introduction: The Versatility of Mixed-Donor N...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the coordination chemistry of N,N'-bidentate ligands, focusing on the prospective applications of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine.

Introduction: The Versatility of Mixed-Donor N,N' Ligands

In the vast landscape of coordination chemistry, ligands containing mixed nitrogen donor atoms, such as those combining pyridine and amine functionalities, represent a cornerstone of molecular design.[1][2][3] These ligands are prized for their ability to form stable chelate rings with a wide array of transition and non-transition metals, leading to complexes with diverse structural, electronic, and reactive properties.[2] The specific ligand, [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, combines a pyridine ring—a classic π-accepting N-heterocycle—with a secondary amine, a more flexible σ-donor. This combination allows for the formation of a stable five-membered chelate ring upon coordination to a metal center.

The inclusion of a 4-methoxybenzyl group is a deliberate design choice. The methoxy substituent acts as an electron-donating group, which can modulate the electronic properties of the entire ligand framework and, consequently, the reactivity of the resulting metal complex. While extensive research exists on the broader class of pyridine-containing amine ligands, [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine itself is not widely reported in the literature. Therefore, this guide serves as a prospective analysis, providing a scientifically grounded framework for its synthesis, characterization, and potential applications based on established principles for structurally related compounds.

This document is intended for researchers in inorganic chemistry, materials science, and drug development, offering both a conceptual overview and detailed, actionable protocols for exploring the potential of this promising ligand.

Part 1: Synthesis of the Ligand

The synthesis of secondary amines like [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is reliably achieved through a two-step, one-pot reductive amination procedure. This method involves the initial formation of a Schiff base (imine) by condensing a primary amine with an aldehyde, followed by in-situ reduction to the target secondary amine.[4][5]

Protocol 1: Synthesis of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Rationale: This protocol utilizes the condensation of 2-(2-aminoethyl)pyridine with 4-methoxybenzaldehyde to form an intermediate imine. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high selectivity for the imine double bond, which avoids the reduction of the pyridine or benzene rings.[5] Methanol serves as a suitable protic solvent that facilitates both imine formation and the reduction step.

Materials:

  • 2-(2-Aminoethyl)pyridine (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Procedure:

  • Schiff Base Formation: In a 250 mL round-bottom flask, dissolve 2-(2-aminoethyl)pyridine (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol (100 mL).

  • Fit the flask with a condenser and reflux the mixture with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

  • Reduction: After 4 hours, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 12 hours.

  • Work-up: Quench the reaction by slowly adding 50 mL of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification A 2-(2-Aminoethyl)pyridine + 4-Methoxybenzaldehyde B Dissolve in Methanol A->B C Reflux for 4 hours B->C D Cool to 0°C C->D E Add NaBH4 slowly D->E F Stir at RT for 12 hours E->F G Quench with H2O F->G H Extract with DCM G->H I Wash & Dry H->I J Purify via Column Chromatography I->J K [(4-Methoxyphenyl)methyl] [2-(pyridin-2-yl)ethyl]amine J->K Final Product

Caption: Workflow for the synthesis of the target ligand via reductive amination.

Part 2: Coordination Chemistry and Complex Synthesis

The synthesized ligand is expected to act as a bidentate N,N'-donor, coordinating to a metal center through the pyridine nitrogen and the secondary amine nitrogen. This coordination mode forms a thermodynamically stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry.[6][7]

Caption: Bidentate coordination of the ligand to a metal center (M).

Protocol 2: Synthesis of a Representative Metal Complex: Dichloro[[(4-methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine]copper(II)

Rationale: This protocol describes a general method for synthesizing a copper(II) complex. Copper(II) is chosen as a representative transition metal due to its well-understood coordination chemistry and the vibrant colors of its complexes, which can be useful for initial visual confirmation. The 1:1 molar ratio of ligand to metal salt is used to favor the formation of a mononuclear complex where one ligand coordinates to one metal center. Ethanol is a common solvent for such reactions as it dissolves both the organic ligand and many inorganic salts.

Materials:

  • [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine (1.0 eq)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (1.0 eq)

  • Absolute Ethanol

  • Diethyl Ether

  • Round-bottom flask, magnetic stirrer, condenser.

Procedure:

  • Ligand Solution: Dissolve the purified ligand (1.0 eq) in 50 mL of absolute ethanol in a 100 mL round-bottom flask. Stir the solution at room temperature.

  • Metal Salt Solution: In a separate beaker, dissolve CuCl₂·2H₂O (1.0 eq) in 25 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

  • Complexation: Add the copper(II) chloride solution dropwise to the stirring ligand solution over 15 minutes. A color change (typically to green or blue) should be observed, indicating complex formation.

  • Precipitation: After the addition is complete, reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. If no precipitate forms, slowly add diethyl ether to the solution until it becomes turbid, then store at 4 °C overnight to induce crystallization/precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by a wash with diethyl ether.

  • Dry the resulting solid complex in a desiccator under vacuum.

Part 3: Characterization of the Ligand and its Complexes

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.

TechniqueLigand (Expected Data)Metal Complex (Expected Changes)Rationale for Analysis
FT-IR N-H stretch (~3300 cm⁻¹), Aromatic C-H (~3100-3000 cm⁻¹), Aliphatic C-H (~2950-2850 cm⁻¹), C=N/C=C stretches (~1600-1450 cm⁻¹), C-O stretch (~1250 cm⁻¹)Shift in pyridine ring vibrations (e.g., ~1600 cm⁻¹ peak shifts to higher frequency). N-H stretch may shift or broaden. Appearance of new low-frequency bands corresponding to Metal-Nitrogen (M-N) bonds (~500-400 cm⁻¹).Confirms the presence of key functional groups. Shifts upon complexation provide strong evidence of coordination of the nitrogen atoms to the metal center.
¹H NMR Aromatic protons (δ 6.8-8.5 ppm), -OCH₃ singlet (~δ 3.8 ppm), CH₂ protons (multiplets), N-H proton (broad singlet).Signals for protons near the coordination sites (especially on the pyridine ring and ethyl bridge) will shift significantly (typically downfield). If the metal is paramagnetic (e.g., Cu(II)), signals will be severely broadened, making the spectrum uninformative.Confirms the molecular structure of the diamagnetic ligand. For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR provides detailed structural information in solution.
UV-Vis Intense π→π* transitions in the UV region (<300 nm).Appearance of new, weaker bands in the visible region (d-d transitions) for transition metal complexes, which are responsible for their color. Ligand-to-metal charge transfer (LMCT) bands may also appear.Provides information on the electronic structure of the ligand and the coordination geometry of the metal ion in the complex.
Mass Spec. A clear molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.A molecular ion peak corresponding to the complex, often showing characteristic isotopic patterns for the metal (e.g., Cu, Zn). Fragmentation may show loss of ligands.Confirms the molecular weight of the ligand and the overall composition of the metal complex.
X-ray Cryst. N/AProvides the definitive solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[6][8]Unambiguously determines the three-dimensional structure of the metal complex, confirming the coordination mode of the ligand.

Part 4: Potential Applications

Complexes derived from N,N'-donor ligands are prominent in several fields of chemical science.[1][2] Based on the structural features of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, its metal complexes are anticipated to be valuable in the following areas:

Homogeneous Catalysis

Transition metal complexes are workhorses of industrial and laboratory-scale catalysis.[2]

  • C-C Coupling Reactions: Nickel and palladium complexes containing N-donor ligands are known to be effective catalysts for cross-coupling reactions such as Suzuki, Kumada, and Sonogashira reactions, which are fundamental in organic synthesis.[9] The electronic tuning provided by the methoxy group could influence the catalytic activity and selectivity.

  • Polymerization: Zinc and magnesium complexes with pyridinyl amine ligands have been investigated as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polymers.[10]

Bioinorganic Chemistry and Drug Development

The pyridine moiety is a common feature in many bioactive molecules and drugs.[11][12] Metal complexes can exhibit enhanced biological activity compared to the free ligands.

  • Antimicrobial/Antifungal Agents: Schiff bases and their metal complexes, particularly those with pyridine rings, often display significant antibacterial and antifungal properties.[11][13] The mechanism is often attributed to the chelation theory, where complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across microbial cell membranes.

  • Anticancer Activity: Copper and other transition metal complexes have been widely studied for their anticancer properties, acting through mechanisms such as DNA binding/cleavage or the generation of reactive oxygen species (ROS).[14] The specific ligand structure could be tailored to target specific cellular pathways.

Materials Science and Chemosensors

The ability of such ligands to bind selectively to metal ions can be exploited in the development of sensors.

  • Selective Ion Detection: The ligand could be functionalized with a fluorophore. Upon binding to a specific metal ion, a change in fluorescence (either "turn-on" or "turn-off") could be observed, enabling its use as a chemosensor for environmental or biological monitoring.[11]

  • Functional Materials: These complexes can serve as building blocks for constructing larger supramolecular structures or metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.[15]

References

  • Quan-Fu Jiang, Chun-Xiong Lu. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. Acta Crystallographica Section E Structure Reports Online 2010, 66 (7) , o1727-o1727. [Link]

  • MDPI. Metal Complexes with N-donor Ligands. MDPI. [Link]

  • MDPI. Metal Complexes with N-Donor Ligands: Second Edition. MDPI. [Link]

  • ResearchGate. Synthesis and characterization of new Schiff bases containing pyridine moiety and their derivatives as antioxidant agents. ResearchGate. [Link]

  • PubMed. Structural studies of (prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine hetero-scorpionate copper complexes. PubMed. [Link]

  • MDPI. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N 4 -Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI. [Link]

  • ResearchGate. Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. ResearchGate. [Link]

  • ResearchGate. (PDF) Metal Complexes with N-donor Ligands. ResearchGate. [Link]

  • ResearchGate. Zn(II) pyridinyl amine complexes, synthesis and crystal structure studies: A comparative study of the effect of nuclearity and benzoate type on the ring-opening polymerization of cyclic esters. ResearchGate. [Link]

  • IntechOpen. Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. IntechOpen. [Link]

  • International Journal of Pharmaceutical and Medical Research. Synthesis and characterization of new Schiff bases containing pyridine moiety and their derivatives as antioxidant agents. International Journal of Pharmaceutical and Medical Research. [Link]

  • MDPI. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. [Link]

  • IntechOpen. 2(4)-Aminopyridines as Ligands in the Coordination and Extraction Chemistry of Platinum Metals. IntechOpen. [Link]

  • MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. [Link]

  • Indian Academy of Sciences. Nickel(II) complexes containing ONS donor ligands: Synthesis, characterization, crystal structure and catalytic application towards C–C coupling reactions. Indian Academy of Sciences. [Link]

  • Semantic Scholar. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)m-Ade-Oluwaseun/440786937e29548b2d713a1a98075f80b953d100]([Link]

  • IUCr Journals. Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II). IUCr Journals. [Link]

  • Royal Society of Chemistry. The organic ligands with mixed N-/O-donors used in construction of functional metal–organic frameworks. CrystEngComm. [Link]

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Method

Catalytic Applications of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Metal Complexes: A Technical Guide for Researchers

Introduction: A Versatile Ligand Scaffold for Homogeneous Catalysis In the landscape of homogeneous catalysis, the design of ancillary ligands is paramount to modulating the reactivity, selectivity, and stability of meta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Ligand Scaffold for Homogeneous Catalysis

In the landscape of homogeneous catalysis, the design of ancillary ligands is paramount to modulating the reactivity, selectivity, and stability of metal centers. The ligand, [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, presents a compelling scaffold for the development of novel catalysts. Its structure combines a pyridyl group, a common coordinating moiety in a vast array of catalysts, with a secondary amine and a methoxy-substituted benzyl group. This combination of a hard pyridine-nitrogen, a softer amine-nitrogen, and the steric and electronic influence of the p-methoxybenzyl group allows for the fine-tuning of the coordination environment around a metal center. This guide provides an in-depth exploration of the potential catalytic applications of metal complexes derived from this ligand, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of chemical synthesis and drug development.

While direct catalytic applications of complexes bearing this specific ligand are emerging, a wealth of data from structurally related systems provides a strong foundation for predicting their catalytic prowess. This document will draw upon established principles and analogous systems to present a comprehensive overview of potential applications, focusing on reactions of significant industrial and academic interest.

Ligand Synthesis: Accessing the Building Block

A reliable and scalable synthesis of the ligand is the first critical step. A common and effective method for the synthesis of such N-substituted ethylpyridines is reductive amination.

Protocol: Synthesis of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Materials:

  • 2-(2-Aminoethyl)pyridine

  • 4-Methoxybenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Imine Formation: To a solution of 2-(2-aminoethyl)pyridine (1.0 eq) in dry DCM or MeOH (0.2 M), add 4-methoxybenzaldehyde (1.05 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction:

    • Using NaBH(OAc)₃: To the reaction mixture containing the imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Using NaBH₄: Cool the methanolic solution of the imine to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ligand as an oil or low-melting solid.

I. Ruthenium Complexes: Catalysts for Hydrogenation and Transfer Hydrogenation

Ruthenium complexes bearing nitrogen-based ligands are well-established catalysts for a variety of reductive transformations.[1][2][3][4] The [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine ligand can form stable complexes with ruthenium, which are expected to be active in transfer hydrogenation of ketones and aldehydes, as well as in the N-alkylation of amines with alcohols.[1][5]

Application Note: Transfer Hydrogenation of Ketones

Ruthenium(II) complexes of the type [Ru(arene)(L)Cl]⁺, where L is a bidentate N,N-ligand, are highly effective for the transfer hydrogenation of carbonyl compounds, typically using isopropanol as the hydrogen source and a base as a co-catalyst. The p-methoxybenzyl group in the ligand can influence the electronic properties of the metal center, potentially enhancing catalytic activity.

Proposed Catalytic Cycle:

G Ru_II [Ru(II)-L(H)]+ Ru_H [Ru(II)-H]- Ru_II->Ru_H + i-PrOH + Base - Acetone - H⁺ Ru_H->Ru_II + Substrate + Product Substrate Ketone (R2C=O) Product Alcohol (R2CHOH) iPrOH i-PrOH Acetone Acetone Base Base (e.g., KOtBu) caption Fig. 1: Proposed Catalytic Cycle for Transfer Hydrogenation.

Fig. 1: Proposed Catalytic Cycle for Transfer Hydrogenation.

Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine ligand

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the ligand (1.1 mol%). Add anhydrous toluene and stir at room temperature for 1 hour to form the pre-catalyst.

  • Reaction Setup: To the pre-catalyst solution, add acetophenone (1.0 mmol) and isopropanol (5 mL).

  • Initiation: Add a solution of potassium tert-butoxide (5 mol%) in isopropanol.

  • Reaction: Heat the reaction mixture at 80 °C for the specified time (monitor by GC or TLC).

  • Work-up: After completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The product can be purified by column chromatography.

EntryCatalyst Loading (mol%)Base (mol%)Time (h)Conversion (%)
10.5KOtBu (5)1>99
20.1KOtBu (5)4>99

Note: The data in the table is hypothetical and serves as an example of expected results based on similar catalytic systems.

II. Palladium Complexes: Versatile Catalysts for Cross-Coupling Reactions

Palladium complexes are cornerstones of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] The pyridine-amine ligand can stabilize palladium(II) species, which are active precursors for catalytic cycles in reactions like Suzuki-Miyaura and Heck cross-couplings.[6]

Application Note: Suzuki-Miyaura Cross-Coupling

The electron-donating nature of the ligand can facilitate the reductive elimination step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher turnover numbers and frequencies. The steric bulk of the p-methoxybenzyl group can also influence the selectivity of the reaction.

Experimental Workflow for Suzuki-Miyaura Coupling:

G Start Start Setup Reaction Setup: - Pd Pre-catalyst - Ligand - Aryl Halide - Boronic Acid - Base - Solvent Start->Setup Reaction Heating and Stirring (e.g., 80-120 °C) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product caption Fig. 2: Workflow for Suzuki-Miyaura Cross-Coupling.

Fig. 2: Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine ligand

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (e.g., 10:1 mixture)

Procedure:

  • Reaction Setup: To a Schlenk flask, add Pd(OAc)₂ (1 mol%), the ligand (1.2 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add the toluene/water solvent mixture (5 mL).

  • Reaction: Degas the mixture by three freeze-pump-thaw cycles and then heat at 100 °C for 12 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

III. Copper Complexes: Catalysts for Oxidation and Atom Transfer Radical Addition (ATRA)

Copper complexes are attractive catalysts due to the low cost and low toxicity of copper. Complexes with N-donor ligands have shown significant activity in oxidation reactions and atom transfer radical addition (ATRA).[8][9][10]

Application Note: Aerobic Oxidation of Alcohols

Copper(I) complexes can activate molecular oxygen to form reactive copper-oxygen species that can oxidize alcohols to aldehydes or ketones. The [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine ligand can support the necessary redox cycling of the copper center.

Logical Relationship in Aerobic Oxidation:

G Catalyst Cu(I)-L Catalyst Precursor Active_Catalyst [L-Cu(I)]₂O₂ or L-Cu(II)-OOH Active Oxidizing Species Catalyst->Active_Catalyst + O₂ Substrate RCH₂OH Alcohol Active_Catalyst->Substrate Oxidizes Product RCHO Aldehyde Substrate->Product Product->Catalyst Regenerates Oxidant O₂ Oxidant Oxidant->Active_Catalyst caption Fig. 3: Key Components in Aerobic Alcohol Oxidation.

Fig. 3: Key Components in Aerobic Alcohol Oxidation.

Protocol: Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol

Materials:

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine ligand

  • Benzyl alcohol

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) as a co-catalyst

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • Catalyst Formation: In a round-bottom flask, stir CuBr (5 mol%) and the ligand (5.5 mol%) in acetonitrile for 30 minutes under an air atmosphere.

  • Reaction Setup: Add benzyl alcohol (1.0 mmol), TEMPO (10 mol%), and K₂CO₃ (1.5 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature under an air atmosphere (a balloon of air can be used) for 24 hours.

  • Work-up: Filter the reaction mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate and purify by column chromatography to yield benzaldehyde.

IV. Iron Complexes: Bio-inspired Oxidation Catalysis

Iron is an earth-abundant and non-toxic metal, making iron-based catalysts highly desirable for green chemistry applications. Non-heme iron complexes with tetradentate N-donor ligands have been extensively studied as mimics of oxygenase enzymes for the oxidation of a variety of substrates, including alkanes and alkenes.[11][12][13]

Application Note: Alkane Hydroxylation

Iron(II) complexes of the target ligand are expected to catalyze the oxidation of C-H bonds using strong oxidants like hydrogen peroxide (H₂O₂). The reaction is thought to proceed through a high-valent iron-oxo intermediate.

Protocol: Iron-Catalyzed Oxidation of Cyclohexane

Materials:

  • Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)

  • [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine ligand

  • Cyclohexane

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (MeCN)

Procedure:

  • Catalyst Solution: In a glovebox, prepare a stock solution of the iron complex by dissolving Fe(OTf)₂ (1 part) and the ligand (1.1 parts) in acetonitrile.

  • Reaction: In a vial, add cyclohexane (0.5 M in acetonitrile) and the iron complex catalyst solution (0.5 mol%).

  • Oxidant Addition: Slowly add hydrogen peroxide (10 eq) to the stirred reaction mixture at room temperature.

  • Analysis: After a set reaction time (e.g., 1 hour), quench the reaction with a saturated aqueous solution of Na₂SO₃. Analyze the product mixture by gas chromatography (GC) to determine the conversion and selectivity for cyclohexanol and cyclohexanone.

SubstrateCatalyst Loading (mol%)Oxidant (eq)Yield (Cyclohexanol + Cyclohexanone) (%)
Cyclohexane0.5H₂O₂ (10)~30-50% (expected)

Note: The data in the table is hypothetical and serves as an example of expected results based on similar catalytic systems. These reactions can be hazardous and should be performed with appropriate safety precautions.

Conclusion and Future Outlook

The [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine ligand offers a versatile platform for the development of a wide range of metal-based catalysts. By drawing analogies from structurally similar systems, we can confidently predict the utility of its ruthenium, palladium, copper, and iron complexes in key organic transformations. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full catalytic potential of this promising ligand scaffold. Future work should focus on the synthesis and isolation of these complexes, detailed kinetic and mechanistic studies, and the expansion of their application to a broader range of substrates and reaction types. The modular nature of the ligand synthesis also opens up avenues for further tuning of steric and electronic properties to achieve even greater catalytic efficiency and selectivity.

References

  • Al-Masum, M., & Islam, M. S. (2012). Ruthenium(II) Picolyl-NHC Complexes: Synthesis, Characterization, and Catalytic Activity in Amine N-alkylation and Transfer Hydrogenation Reactions. Organometallics, 31(19), 6333-6340. [Link]

  • Hatcher, L. Q., & Karlin, K. D. (2021). Characterization of copper complexes with derivatives of the ligand (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp) and their reactivity towards oxygen. Dalton Transactions, 50(38), 13379-13390. [Link]

  • Melle, P., & Albrecht, M. (2019). Ruthenium Complexes with PYA Pincer Ligands for Catalytic Transfer Hydrogenation of Challenging Substrates. CHIMIA International Journal for Chemistry, 73(9), 738-742. [Link]

  • Borys, A. M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13445-13459. [Link]

  • Ray, K., et al. (2015). Interaction of copper(II) with N-substituted bis(2-pyridylmethyl)amine derivatives: New discrete and 1-D polymeric complex systems — The latter displaying ferromagnetic behaviour. Polyhedron, 99, 23-31. [Link]

  • Draksharapu, A., et al. (2005). Non-heme Iron(II) Complexes Containing Tripodal Tetradentate Nitrogen Ligands and Their Application in Alkane Oxidation Catalysis. Inorganic Chemistry, 44(23), 8214-8224. [Link]

  • García-Álvarez, R., et al. (2025). Ruthenium(II) Picolyl-NHC Complexes: Synthesis, Characterization, and Catalytic Activity in Amine N-alkylation and Transfer Hydrogenation Reactions. ResearchGate. [Link]

  • Gong, X., et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling Between Pyridine N-Oxides and Indoles. Organic Letters, 13(7), 1766-1769. [Link]

  • Wang, D., et al. (2013). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications, 49(67), 7454-7456. [Link]

  • Cao, B., et al. (2025). “Click” Tetradentate Nitrogen Donor Ligands for Nonheme Iron-Catalyzed Asymmetric Epoxidation Reactions. ResearchGate. [Link]

  • Kidd, I., & Oshin, K. (n.d.). Utilizing Copper Complexes of the Ligands (2-aminoethyl)bis(2-pyridylmethyl)amine and N,N-bis(2-pyridylmethyl)aminobutanol as Catalysts in ATRA Reactions. Vieth Consulting. [Link]

  • Melle, P., et al. (2019). Ruthenium Complexes with PYA Pincer Ligands for Catalytic Transfer Hydrogenation of Challenging Substrates. BORIS Portal - Universität Bern. [Link]

  • van der Vlugt, J. I., et al. (2010). Iron(II) Complexes with Tetradentate Bis(aminophenolate) Ligands: Synthesis and Characterization, Solution Behavior, and Reactivity with O2. Inorganic Chemistry, 49(23), 10858-10866. [Link]

  • Chrenková, M., et al. (2025). Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis. Molecules, 30(4), 869. [Link]

  • Keypour, H., et al. (2023). Mononuclear Nickel(II) and Zinc(II) Complexes with N-(2-propanamide)-2-picolylamine Ligand: Synthesis, Chromotropism Propert. Inorganic Chemistry Research, 7(2), 146-156. [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Technical Support Center: Optimizing the Synthesis Yield of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis Yield of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine. This secondary amine is synthesized via the reductive amination of 4-methoxybenzaldehyde and 2-(2-aminoethyl)pyridine.

Direct alkylation with 4-methoxybenzyl chloride is notoriously prone to over-alkylation. Therefore, reductive amination is the industry standard. However, researchers frequently encounter yield-limiting side reactions. This guide provides the mechanistic causality, a self-validating protocol, and troubleshooting FAQs to ensure quantitative yields.

Mechanistic Diagnostic Dashboard: Understanding the Causality

To optimize this synthesis, we must understand the electronic properties of our specific substrates[1]:

  • The Electrophile (4-Methoxybenzaldehyde): The para-methoxy group is strongly electron-donating via resonance (+M effect). This delocalizes electron density into the carbonyl carbon, significantly reducing its electrophilicity. Consequently, hemiaminal and imine formation is kinetically slower and thermodynamically less favorable compared to unsubstituted benzaldehyde.

  • The Nucleophile (2-(2-Aminoethyl)pyridine): This is a highly nucleophilic primary aliphatic amine. However, the adjacent pyridine ring acts as a Lewis base. It can coordinate with metal catalysts or buffer the local pH, which sometimes stalls the acid-catalyzed dehydration step of imine formation.

  • The Reductant (Sodium Triacetoxyborohydride, STAB): STAB (NaBH(OAc)₃) is the gold standard for this reaction[2]. The electron-withdrawing acetate groups reduce the hydridic character of the boron-hydrogen bond. This makes STAB incredibly chemoselective: it rapidly reduces protonated imines (iminium ions) but reacts very slowly with electron-rich aldehydes, preventing premature alcohol formation.

Mechanistic Pathway Visualization

The following diagram illustrates the desired synthetic workflow alongside the competing side reactions that commonly degrade yield.

G A 4-Methoxybenzaldehyde + 2-(2-Aminoethyl)pyridine B Hemiaminal Intermediate A->B Nucleophilic Addition (Anhydrous DCE, r.t.) E Side Product: 4-Methoxybenzyl alcohol A->E Premature Reduction (Excess/Strong Reductant) C Imine (Schiff Base) B->C Dehydration (-H2O) D Target:[(4-Methoxyphenyl)methyl] [2-(pyridin-2-yl)ethyl]amine C->D Selective Reduction (NaBH(OAc)3) F Side Product: Tertiary Amine (Over-alkylation) D->F Reaction with Excess Aldehyde + Reductant

Mechanistic pathway of reductive amination highlighting target synthesis and common side reactions.

Quantitative Matrix: Reagent Selection & Yield Comparison

Choosing the right conditions is the difference between a 40% and a 95% yield. The table below summarizes the quantitative outcomes based on historical process chemistry data for electron-rich reductive aminations[3].

Reducing AgentProtocol TypeSolvent SystemAdditiveTarget Amine YieldSide Product: AlcoholSide Product: Tertiary Amine
NaBH₄ One-potMethanolNone40 - 50%High (>30%) Moderate (~10%)
NaBH₃CN One-potMethanolAcetic Acid70 - 80%Low (<5%)Moderate (~15%)
NaBH(OAc)₃ One-potDCENone80 - 85%Low (<5%)Low (<5%)
NaBH(OAc)₃ Stepwise DCE MgSO₄ > 95% Trace Trace

Self-Validating Stepwise Reductive Amination Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step until the analytical checkpoint is cleared.

Materials Required:

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • 2-(2-Aminoethyl)pyridine (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Anhydrous Magnesium Sulfate (MgSO₄) (2.0 equiv by weight)

Step 1: Imine Pre-formation (Thermodynamic Shift)

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

  • Add anhydrous MgSO₄ to the solution. Causality: Because the aldehyde is electron-rich, imine formation is sluggish. MgSO₄ acts as a thermodynamic sink, sequestering the water byproduct and driving the equilibrium entirely toward the imine[4].

  • Add 2-(2-aminoethyl)pyridine (1.05 equiv) dropwise. Causality: A slight stoichiometric excess of the primary amine ensures complete consumption of the aldehyde, eliminating the risk of direct aldehyde reduction later.

  • Stir vigorously at room temperature for 3 hours.

Self-Validation Checkpoint 1: Draw a 50 µL aliquot, dilute in 1 mL DCM, and perform TLC (Hexanes/EtOAc 7:3, UV visualization). The aldehyde spot (higher Rf) must be completely absent. If residual aldehyde remains, continue stirring for 1 hour.

Step 2: Chemoselective Reduction 5. Once TLC confirms complete imine formation, cool the reaction mixture to 0 °C using an ice bath. 6. Add NaBH(OAc)₃ (1.5 equiv) in three equal portions over 15 minutes. Causality: Portion-wise addition controls the mild exotherm. STAB will selectively reduce the iminium intermediate without touching any trace carbonyls[2]. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

Self-Validation Checkpoint 2: Perform LC-MS analysis on a crude aliquot. Confirm the disappearance of the imine mass and the presence of the target secondary amine: [M+H]⁺ = 243.15 m/z .

Step 3: Quench and Isolation 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Causality: This safely neutralizes residual borohydride species and hydrolyzes stable boron-amine complexes. 9. Filter the biphasic mixture through a Celite pad to remove the hydrated MgSO₄ salts. 10. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Troubleshooting & FAQs

Q: My LC-MS shows a large peak for 4-methoxybenzyl alcohol. How do I fix this? A: This indicates premature reduction of the starting aldehyde. This happens when the reducing agent is added before the imine has fully formed. Ensure you are using the stepwise protocol (Step 1) rather than a one-pot method. Furthermore, never use NaBH₄ for this specific substrate; it is too hydridic and will rapidly reduce 4-methoxybenzaldehyde[5]. Stick to NaBH(OAc)₃.

Q: I am observing a higher molecular weight side product corresponding to the tertiary amine (over-alkylation). How can I prevent this? A: Over-alkylation occurs when your newly formed secondary amine product acts as a nucleophile and reacts with a second equivalent of 4-methoxybenzaldehyde. To suppress this bimolecular side reaction:

  • Ensure your primary amine (2-(2-aminoethyl)pyridine) is strictly maintained at a slight excess (1.05 equiv) relative to the aldehyde[5].

  • Keep the reaction dilute (0.1 M - 0.2 M). High concentrations exponentially increase the collision rate between the secondary amine and any unreacted aldehyde.

Q: The reaction stalls at the imine stage, and reduction is incomplete even after 24 hours. What should I do? A: The imine formed from an electron-rich aldehyde and a basic pyridine-containing amine can sometimes be highly stable. STAB requires the imine to be protonated (forming an iminium ion) to transfer the hydride efficiently[2]. If the reaction stalls, add 1.0 equivalent of glacial acetic acid . This drops the local pH just enough to protonate the imine, dramatically accelerating the reduction step without decomposing the STAB[3].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination."[Link]

  • Wikipedia. "Reductive amination."[Link]

Sources

Optimization

Technical Support Center: Optimizing Purification for [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the purification of highly polar, basic secondary amines. Diagnost...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the purification of highly polar, basic secondary amines.

Diagnostic Overview: The Dual-Basicity Challenge[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a highly basic compound featuring two distinct nitrogen centers: a secondary aliphatic amine and a pyridine ring. When subjected to traditional normal-phase chromatography, researchers frequently encounter severe peak tailing, broad fractions, and low isolated yields.

The Causality: Bare silica gel is structurally populated with silanol groups (Si-OH) on its surface. While the bulk silica is pH neutral, these1[1]. Because the target molecule contains highly basic nitrogen atoms, it undergoes strong ionic bonding with the stationary phase. This acid-base interaction causes the compound to 2[2], resulting in irreversible binding or smeared elution profiles.

Troubleshooting & FAQs

Q1: My compound is streaking across the TLC plate and the column fractions are extremely broad. How do I resolve this without changing my stationary phase? A1: You must neutralize the acidic silanol groups on the silica gel. This is achieved by adding a "competing base," such as Triethylamine (TEA), to your mobile phase. TEA is a highly volatile tertiary amine that saturates the acidic sites on the silica gel faster than your target secondary amine. By neutralizing the stationary phase, the target analyte is 3[3], which significantly sharpens the elution peak and improves recovery.

Q2: I added 1% TEA to my eluent, but I am still seeing some tailing. Should I increase the concentration? A2: Yes, you can increase the TEA concentration up to 5% (v/v), but the issue is likely inadequate column equilibration. Silica gel requires time to become fully saturated with the basic modifier. Pumping 3-5 column volumes of your TEA-spiked mobile phase prior to loading the sample ensures all active acidic sites are completely masked before the amine is introduced.

Q3: TEA is difficult to remove post-purification and interferes with my downstream NMR analysis. What is the best alternative? A3: The most robust solution is to switch your stationary phase to an 4[4]. In this media, the silica surface is chemically bonded with aminopropyl silanes, which permanently 5[5]. This allows you to elute your basic amine using standard organic solvents without the need for any basic additives.

Quantitative Data: Stationary Phase & Solvent System Comparison

To aid in method selection, the following table summarizes the expected chromatographic behavior of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine across different systems.

Stationary PhaseMobile Phase SystemAdditiveExpected RecoveryPeak ShapePost-Run Processing
Bare Silica GelHexane / EtOAcNone< 40%Severe TailingMinimal
Bare Silica GelHexane / EtOAc1-5% TEA80 - 90%Moderate/SharpHigh vacuum required to remove TEA
Bare Silica GelDCM / MeOH1% NH₄OH85 - 95%SharpAqueous wash may be needed
Amine-Functionalized SilicaHexane / EtOAcNone> 95%Excellent/SharpDirect evaporation

Experimental Protocols

Protocol A: Normal-Phase Chromatography with TEA Modifier (Wet-Packing Method)

Self-Validation Check: Always run a 2D TLC or a TEA-pretreated TLC plate to confirm the Rf value and peak shape before committing your entire crude mixture to the column.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Add Triethylamine (TEA) to achieve a final concentration of 2% (v/v). Mix thoroughly.

  • Column Packing: Secure a glass chromatography column. Add a small plug of glass wool and a layer of sand. Prepare a slurry of standard silica gel using the TEA-spiked mobile phase.

  • Equilibration (Critical Step): Pour the slurry into the column. Pass at least 3 column volumes of the TEA-spiked mobile phase through the packed bed.

    • Causality: This ensures the TEA fully permeates the bed and 6[6] prior to sample introduction.

    • Self-Validation: Collect a few drops of the eluent coming off the column and spot it on a pH strip. It must register as basic (pH > 8). If it is neutral, the silica has not been fully saturated.

  • Sample Loading: Dissolve the crude amine in a minimal volume of the mobile phase. Carefully load it onto the top of the silica bed.

  • Elution: Elute using the TEA-spiked solvent. Monitor fractions via UV-TLC (the PMB and pyridine rings are highly UV-active at 254 nm).

  • Isolation: Pool the product-containing fractions and concentrate via rotary evaporation. Co-evaporate with toluene or place under high vacuum for 12 hours to remove residual TEA.

Protocol B: Purification via Amine-Functionalized Silica (Flash Chromatography)

This method is ideal for scale-up and high-throughput drug development workflows where additive-free fractions are required.

  • Cartridge Selection: Select an appropriately sized amine-functionalized silica cartridge (e.g., 100Å, 40-75μm particle size) based on your crude mass.

  • Equilibration: Mount the cartridge on an automated flash chromatography system. Equilibrate with 3 column volumes of the starting non-polar solvent (e.g., 100% Hexane).

  • Sample Loading: Dry-load the crude amine onto a small amount of Celite or directly inject it as a concentrated solution in DCM.

    • Self-Validation: Run a micro-scale test column in a Pasteur pipette to verify the gradient profile before committing the entire batch to the automated flash system.

  • Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane.

    • Causality: Because the silanols are chemically masked by aminopropyl groups, the target molecule will elute purely based on its lipophilicity rather than acid-base retention.

  • Isolation: Collect the UV-triggered fractions. Concentrate directly to yield the highly pure free base.

Decision Workflow for Basic Amine Purification

ChromatographyOptimization Start Crude Amine Mixture [(4-Methoxyphenyl)methyl] [2-(pyridin-2-yl)ethyl]amine Silica Standard Bare Silica Gel (Acidic Silanols) Start->Silica Default Method Tailing Severe Peak Tailing & Irreversible Adsorption Silica->Tailing Acid-Base Interaction Modifier Add 1-5% TEA (Competing Base) Tailing->Modifier Mobile Phase Fix AmineSilica Amine-Functionalized Silica (Pre-neutralized Surface) Tailing->AmineSilica Stationary Phase Fix Success1 Improved Elution (Requires TEA Removal) Modifier->Success1 Neutralizes Silanols Success2 Sharp Peaks & High Purity (No Additives Needed) AmineSilica->Success2 Eliminates Ionic Bonds

Diagnostic workflow for optimizing the purification of basic amines to prevent peak tailing.

References

  • Technical Support Center: Purifying Basic Amines via Column Chromatography. Benchchem.3

  • Amino Silica Gel. Sorbent Technologies, Inc.2

  • Amino MPLC. Sorbent Technologies, Inc.5

  • Is there an easy way to purify organic amines? Biotage. 4

  • When should I use an amine-bonded silica for flash chromatography? Biotage. 1

  • Application Notes and Protocols: Purification of Geranylamine by Column Chromatography. Benchchem. 6

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Reactions

Welcome to the Application Scientist Troubleshooting Guide. Functionalizing[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine presents a unique dual-challenge in organic synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Guide. Functionalizing[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine presents a unique dual-challenge in organic synthesis. The secondary amine is severely sterically shielded by the bulky 4-methoxybenzyl (PMB) group. Simultaneously, the flexible 2-(pyridin-2-yl)ethyl tail contains a strong Lewis base (the pyridine nitrogen) that can fold back to competitively coordinate transition metals or sequester Lewis acid additives.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these specific steric and electronic barriers.

G1 Target [(4-Methoxyphenyl)methyl] [2-(pyridin-2-yl)ethyl]amine Acyl Amide Coupling Target->Acyl Aryl C-N Cross-Coupling Target->Aryl Alkyl Reductive Amination Target->Alkyl Sol1 Use PyBOP Heat to 40-50°C Acyl->Sol1 Sol2 Pd G4 Precatalyst + Bulky Ligand Aryl->Sol2 Sol3 ZnCl2 Additive + NaBH(OAc)3 Alkyl->Sol3

Decision tree for selecting reaction conditions to overcome steric hindrance.

Section 1: Amide Bond Formation (N-Acylation)

Q: Why do my standard EDC/HOBt amide couplings stall at low conversions with this amine? A: The secondary amine center is blocked by the bulky PMB group. Standard carbodiimide reagents like EDC form O-acylisourea intermediates that are too sterically demanding for the hindered nitrogen to attack efficiently. Causality & Solution: Transition to phosphonium-based reagents like PyBOP. PyBOP generates a highly reactive activated ester and is specifically noted for its high efficacy with sterically hindered secondary amines[1]. Gentle heating (40-50 °C) provides the kinetic energy required to overcome the steric clash.

Quantitative Data: Coupling Reagent Efficacy

Table 1: Comparison of coupling reagents for sterically hindered secondary amines.

Coupling ReagentBaseSolventTemp (°C)Time (h)Conversion/Yield (%)
EDC / HOBtDIPEADMF2524< 20%
HATUDIPEADMF251665%
PyBOP DIPEA DMF 45 16 > 90%
Protocol 1: PyBOP-Mediated Acylation
  • Pre-activation: Dissolve the carboxylic acid (1.1 eq) and PyBOP (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Coupling: Add [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine (1.0 eq) to the mixture.

  • Heating: Elevate the reaction temperature to 45 °C and stir for 16 hours.

    • Self-Validation: TLC monitoring should show complete consumption of the amine spot, which typically stains strongly with ninhydrin.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with saturated aqueous NaHCO3 and 1M HCl.

    • Self-Validation: The PyBOP byproduct, tris(pyrrolidino)phosphine oxide, is highly water-soluble. A clean phase separation without emulsions indicates successful partitioning of this byproduct into the aqueous layer[1].

Section 2: C-N Cross-Coupling (Buchwald-Hartwig Arylation)

Q: During palladium-catalyzed arylation, I observe rapid catalyst deactivation and a black precipitate. What is causing this? A: This is a classic case of catalyst poisoning via chelation. The pyridine nitrogen in the 2-(pyridin-2-yl)ethyl tail is a strong σ-donor. It competitively coordinates to the palladium center, displacing the phosphine ligand and forming a stable, off-cycle bidentate chelate complex. Furthermore, the steric bulk of the PMB group drastically slows down the reductive elimination step, trapping the Pd(II) intermediate. Causality & Solution: You must use a highly sterically demanding, electron-rich ligand that binds tightly to Pd, prevents pyridine coordination, and forces rapid reductive elimination. Buchwald Pd G4 pre-catalysts paired with revolutionary bulky ligands (e.g., Bis(3,5-bis(trifluoromethyl)phenyl)(2′,6′-bis(dimethylamino)-3,6-dimethoxybiphenyl-2-yl)phosphine) offer best-in-class performance for the arylation of hindered secondary amines.

G2 Pd Pd(0) Catalyst OxAdd Oxidative Addition Pd->OxAdd AmineBind Amine Coordination OxAdd->AmineBind Chelation Pyridine Chelation (Catalyst Poisoning) AmineBind->Chelation Standard Ligands RedElim Reductive Elimination AmineBind->RedElim G4 Ligands RedElim->Pd Regeneration Product Arylated Product RedElim->Product

Mechanistic divergence in Pd-catalyzed arylation due to pyridine chelation.

Protocol 2: Pd-Catalyzed Arylation of Hindered Amines
  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried vial with the Pd G4 precatalyst (2 mol%), the bulky biaryl phosphine ligand (2.4 mol%), and NaOtBu (1.5 eq).

  • Reagent Addition: Add the aryl halide (1.0 eq) and [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine (1.2 eq) dissolved in anhydrous toluene (0.1 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 90 °C for 12 hours.

  • Filtration & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Self-Validation: A color change from dark red to pale yellow indicates a healthy catalytic cycle. The presence of a heavy black precipitate (palladium black) indicates premature Pd(0) aggregation and chelation failure.

Section 3: Reductive Amination & Alkylation

Q: Reductive amination with bulky aliphatic ketones yields mostly recovered starting material. How can I drive the reaction? A: Iminium ion formation is the rate-limiting step. The steric repulsion between the PMB group and a bulky ketone prevents the initial nucleophilic attack. Additionally, the pyridine nitrogen can sequester mild acid catalysts, preventing carbonyl activation. Causality & Solution: Employ a strong Lewis acid additive. The addition of ZnCl2 or TiCl4 coordinates to both the carbonyl oxygen and the pyridine ring, drastically increasing the electrophilicity of the ketone and facilitating the expulsion of water[2]. This is followed by reduction with a mild hydride source like NaBH(OAc)3. Heterobimetallic complexes have also been shown to enable catalysis with hindered secondary amine nucleophiles[3].

Quantitative Data: Reductive Amination Optimization

Table 2: Reductive amination conditions for sterically hindered amines.

Reducing AgentLewis Acid AdditiveSolventTemp (°C)Time (h)Conversion (%)
NaBH3CNNoneMeOH2524Trace
NaBH(OAc)3NoneDCE252415%
NaBH(OAc)3 ZnCl2 (1.0 eq) MeOH 25 12 85%
NaBH(OAc)3 TiCl4 (0.5 eq) DCM 25 8 > 90%
Protocol 3: Lewis Acid-Mediated Reductive Amination
  • Iminium Formation: In a flame-dried flask under argon, dissolve the ketone (1.0 eq) and the secondary amine (1.1 eq) in anhydrous MeOH (0.2 M). Add anhydrous ZnCl2 (1.0 eq) in one portion.

  • Pre-stirring: Stir at room temperature for 2 hours.

    • Causality: ZnCl2 coordinates the carbonyl and pyridine, forcing iminium formation despite the PMB steric bulk[2].

  • Reduction: Cool the mixture to 0 °C and slowly add NaBH(OAc)3 (2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate.

    • Self-Validation: Vigorous gas evolution (H2) upon quenching confirms the destruction of excess active hydride, ensuring the reducing agent was active throughout the reaction.

References

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. Available at:[Link]

  • Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes. ACS Publications (Organic Letters). Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage Troubleshooting for[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic vulnerabilities of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine to provide you with field-proven, self-validating protocols.

Understanding why a molecule degrades is the only way to engineer a robust system to protect it.

Molecular Vulnerability Profile[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a highly functionalized secondary amine. Its instability is driven by three distinct structural features:

  • The Unhindered Secondary Amine: Acts as a potent nucleophile. When exposed to ambient air, it rapidly attacks the electrophilic carbon of atmospheric CO₂ to form a stable carbamate salt [2, 3].

  • The 4-Methoxybenzyl (PMB) Group: The electron-donating resonance of the para-methoxy group stabilizes benzylic radical and carbocation intermediates. This lowers the oxidation potential, making the benzylic C-N bond highly susceptible to oxidative cleavage by O₂, light, or reactive oxygen species (ROS) [4].

  • The Benzylic/Pyridine Nitrogen: Trace peroxides (often found in aging ethereal solvents) can directly oxidize the benzylic secondary amine to a nitrone, or the pyridine ring to an N-oxide [1].

Mechanistic Pathways of Degradation

G A [(4-Methoxyphenyl)methyl] [2-(pyridin-2-yl)ethyl]amine B p-Anisaldehyde + 2-(2-pyridyl)ethylamine A->B Oxidative Cleavage (O2, ROS) C Nitrone / N-Oxide Derivatives A->C Direct Oxidation (Peroxides) D Amine Carbamate Salt (CO2 Adduct) A->D CO2 Absorption (Air Exposure)

Figure 1. Primary degradation pathways of the target secondary amine under suboptimal storage.

Quantitative Degradation Matrix

To effectively troubleshoot, you must match the physical symptom to the analytical indicator. Use the table below to diagnose compromised batches.

Degradation PathwayPrimary TriggerPhysical SymptomAnalytical IndicatorKinetic Rate (Neat, 25°C)
Carbamate Formation Atmospheric CO₂Increased viscosity, gelation, or crystalline crustFTIR: ~1561 cm⁻¹ (Asymmetric C=O stretch)Fast (Hours to Days)
Oxidative Cleavage O₂, Light, ROSYellowing, sweet/floral odor (p-anisaldehyde)LC-MS: m/z 137 (Cleaved PMB fragment)Moderate (Weeks)
Nitrone / N-Oxidation Trace PeroxidesSlight browning, loss of assay potencyLC-MS: M+14 or M+16 peaksSlow (Months)

Step-by-Step Methodologies

Protocol A: Optimal Long-Term Storage Preparation (Inertion & Desiccation)

Causality: Removing oxygen prevents PMB cleavage and nitrone formation; removing CO₂ prevents carbamate gelation. Self-Validation: A properly sealed vial will show zero mass increase over a 30-day period.

  • Solvent Degassing: If storing as a stock solution, sparge the chosen solvent (e.g., anhydrous acetonitrile or DMSO) with high-purity Argon for 30 minutes to displace dissolved O₂ and CO₂.

  • Atmospheric Control: Transfer the neat amine or prepared solution inside a glovebox or using standard Schlenk line techniques.

  • Vial Selection: Dispense into amber glass vials (to block UV-initiated radical pathways) equipped with PTFE-lined silicone septa.

  • Headspace Purging: Blanket the headspace with Argon (heavier than N₂, providing a better protective layer) before immediately crimping the cap.

  • Thermal Control: Store at -20°C in a desiccator.

Protocol B: Recovery & Purification of Degraded Batches (Carbamate Reversal)

Causality: Carbamate formation is a reversible equilibrium. By introducing a strong aqueous base, the hydroxide ion outcompetes the secondary amine for the proton, shifting the equilibrium to release CO₂ (as carbonate) and yielding the free secondary amine [2, 3].

  • Dissolution: Dissolve the viscous, degraded amine/carbamate mixture in Dichloromethane (DCM).

  • Basic Wash: Transfer to a separatory funnel and wash with an equal volume of 1M NaOH (aq). Shake vigorously and vent frequently.

  • Phase Separation: Collect the lower organic layer (DCM). Extract the aqueous layer once more with fresh DCM to ensure complete recovery.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30°C.

  • Self-Validating Check: Before proceeding to biological assays, run an FTIR on the recovered freebase. The complete absence of the asymmetric C=O stretching band at ~1561 cm⁻¹ confirms the successful reversal of the carbamate to the free amine.

Frequently Asked Questions (FAQs)

Q: My neat liquid sample turned into a thick, sticky gel overnight. Is it ruined? A: Not necessarily. This is a classic symptom of carbamate formation due to CO₂ absorption [2]. The secondary amine acts as a CO₂ scrubber. You can recover the intact molecule by following Protocol B (Carbamate Reversal) outlined above.

Q: Can I store this compound in Chloroform or DCM to keep it in solution? A: It is highly discouraged for long-term storage. Secondary amines can react with halogenated solvents over time via nucleophilic substitution (alkylation), generating HCl as a byproduct. This HCl will protonate the remaining amine, altering its solubility and assay performance. Use anhydrous Acetonitrile or DMSO instead.

Q: I detect a strong, sweet, floral odor when I open the vial. What happened? A: Your sample has undergone oxidative cleavage. The 4-methoxybenzyl (PMB) group is highly sensitive to oxidation. When cleaved, it releases p-anisaldehyde, which has a distinct floral/licorice odor [4]. If this occurs, the batch is chemically compromised and must be repurified via column chromatography or discarded.

Q: Why does the LC-MS show an M+14 peak instead of M+16 for oxidation? A: While N-oxides typically show an M+16 mass shift (addition of oxygen), benzylic secondary amines are particularly prone to over-oxidation into nitrones (loss of 2H, addition of O), resulting in a net M+14 shift [1]. Ensure you are not using older ethereal solvents (like THF or Diethyl Ether) that harbor trace peroxides.

References

  • Title: Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 Source: PMC (nih.gov) URL: [Link]

  • Title: Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine Source: ACS Omega URL: [Link]

  • Title: Stability of Structurally Varied Aqueous Amines for CO2 Capture Source: ACS Publications URL: [Link]

  • Title: Degradation of benzylamines during chlorination and chloramination Source: RSC Publishing URL: [Link]

Troubleshooting

Resolving NMR peak overlaps in [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine analysis

Welcome to the Technical Support Center for NMR Analysis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Analysis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine .

Due to its distinct structural motifs—a para-substituted methoxyphenyl ring, a benzylic linker, a secondary amine, and a pyridine-substituted ethyl chain—this molecule presents severe spectral crowding in standard 1D 1 H NMR (typically in CDCl 3​ ). This guide provides field-proven, self-validating methodologies to resolve these overlaps through solvent manipulation and 2D NMR techniques.

Frequently Asked Questions (FAQs)

Q1: The methoxy singlet and the benzylic CH 2​ singlet overlap completely at ~3.7–3.8 ppm in CDCl 3​ . How can I resolve this without running time-consuming 2D experiments?

A1: This is a classic artifact of accidental chemical shift equivalence in isotropic solvents. To resolve this, you should exploit the Aromatic Solvent Induced Shift (ASIS) effect by changing your solvent to Benzene- d6​ (C 6​ D 6​ )[1].

The Causality: Unlike CDCl 3​ , benzene is highly anisotropic. When your solute dissolves in C 6​ D 6​ , the solvent molecules form transient, non-covalent collision complexes aligned with the local dipole moments of your molecule. The electron-rich π -cloud of benzene orients itself away from the electronegative oxygen of the methoxy group. Consequently, the methoxy protons are forced into the shielding cone of the benzene ring, driving their chemical shift significantly upfield (from ~3.8 ppm to ~3.3 ppm). The benzylic protons, being in a different stereoelectronic environment, experience a lesser shielding effect (shifting to ~3.6 ppm). This differential shielding cleanly resolves the two singlets.

Q2: The aliphatic ethyl linker (CH 2​ -CH 2​ ) appears as a complex, unresolved multiplet around 2.8–3.0 ppm. How do I definitively assign these protons?

A2: When scalar coupling ( J -coupling) and chemical shift similarities create second-order multiplets, 1D NMR is insufficient. You must utilize Heteronuclear Single Quantum Coherence (HSQC) spectroscopy[2].

The Causality: HSQC bypasses proton-proton overlap by spreading the 1 H signals along the orthogonal 13 C frequency axis based on one-bond ( 1JCH​ ) couplings[3]. Even if the protons overlap at 2.95 ppm, their attached carbons resonate at entirely different frequencies. The carbon adjacent to the secondary amine typically resonates around ~50 ppm, while the carbon adjacent to the pyridine ring resonates around ~38 ppm. By observing the cross-peaks in the 2D contour map, you can unambiguously assign the overlapping protons to their respective carbons.

Q3: The aromatic region (7.0–7.3 ppm) is a mess. The meta-protons of the phenyl ring and the H-3/H-5 protons of the pyridine ring are overlapping. How do I differentiate the two ring systems?

A3: To map out distinct spin systems that are separated by heteroatoms or quaternary carbons, you must use Heteronuclear Multiple Bond Correlation (HMBC) [4].

The Causality: HMBC detects long-range ( 2JCH​ and 3JCH​ ) couplings, typically optimized for ~8 Hz[5]. You can use the isolated, easily identifiable signals as "anchors." For example, the methoxy protons (~3.8 ppm) will show a strong 3JCH​ correlation to the oxygen-bearing quaternary carbon of the phenyl ring (~158 ppm). From there, you can trace the connectivity down the phenyl ring. Conversely, the highly deshielded H-6 proton of the pyridine ring (~8.5 ppm) serves as an anchor to map the pyridine carbons, completely bypassing the proton overlap issue.

Experimental Protocols

Protocol 1: ASIS Solvent Titration (Self-Validating)

Objective: Resolve the methoxy/benzylic overlap via differential shielding.

  • Baseline Acquisition: Prepare a 15 mg sample in 0.6 mL CDCl 3​ . Lock, tune, match, and shim the probe. Acquire a standard 1D 1 H spectrum (16 scans). Identify the overlapping integral at ~3.75 ppm (representing 5 protons: 3 from OMe, 2 from CH 2​ ).

  • Solvent Evaporation: Transfer the sample to a vial and gently evaporate the CDCl 3​ under a stream of high-purity nitrogen gas until completely dry.

  • C 6​ D 6​ Reconstitution: Redissolve the neat film in 0.6 mL of anhydrous C 6​ D 6​ .

  • Validation & Acquisition: Re-insert the sample. Crucial Step: You must re-lock the spectrometer to the C 6​ D 6​ frequency and re-shim, as the magnetic susceptibility of benzene differs drastically from chloroform. Acquire the 1D 1 H spectrum.

  • Confirmation: Verify that the 5H integral has split into a 3H singlet (~3.3 ppm) and a 2H singlet (~3.6 ppm).

Protocol 2: Optimized HSQC/HMBC Acquisition

Objective: Unambiguous assignment of the carbon-hydrogen backbone.

  • Probe Tuning (Critical): Ensure both the 1 H and 13 C channels are precisely tuned and matched to minimize pulse imperfections and maximize signal-to-noise (S/N).

  • 90-Degree Pulse Calibration: Run a quick pulse-calibration experiment on the 1 H channel to determine the exact 90° pulse width (pw90). This ensures optimal magnetization transfer during the INEPT sequence of the 2D experiments.

  • HSQC Setup: Load a multiplicity-edited HSQC pulse sequence. Set the 1JCH​ coupling constant parameter to 145 Hz (optimal for standard aliphatic/aromatic C-H bonds). Adjust the 13 C spectral width to 0–180 ppm. Acquire with 4 scans per increment, 256 t1 increments.

  • HMBC Setup: Load a gradient-selected HMBC sequence. Set the long-range coupling constant ( nJCH​ ) to 8 Hz . Acquire with 8 scans per increment to account for the lower sensitivity of long-range transfers.

  • Validation: In the processed HSQC, verify that CH 2​ signals (blue/negative contours) are easily distinguishable from CH/CH 3​ signals (red/positive contours). Use this to instantly differentiate the ethyl linker CH 2​ groups from the methoxy CH 3​ group.

Data Presentation: Chemical Shift Summary

The following table summarizes the quantitative chemical shift data, demonstrating how solvent manipulation resolves specific overlaps.

Functional Group 1 H Shift in CDCl 3​ (ppm) 1 H Shift in C 6​ D 6​ (ppm)Overlap StatusResolution Method
Methoxy (-OCH 3​ )~3.78 (s, 3H)~3.30 (s, 3H)Overlapped ASIS (C 6​ D 6​ )
Benzylic (-CH 2​ -)~3.75 (s, 2H)~3.60 (s, 2H)Overlapped ASIS (C 6​ D 6​ )
Ethyl N-CH 2​ ~2.95 (t, 2H)~2.70 (t, 2H)Overlapped 2D HSQC
Ethyl Pyr-CH 2​ ~3.05 (t, 2H)~2.85 (t, 2H)Overlapped 2D HSQC
Phenyl meta-H~7.20 (d, 2H)~7.05 (d, 2H)Overlapped 2D HMBC
Pyridine H-3/H-5~7.10 - 7.15 (m, 2H)~6.80 - 6.90 (m, 2H)Overlapped 2D HMBC
Pyridine H-6~8.50 (d, 1H)~8.45 (d, 1H)ResolvedAnchor Point

Workflows and Connectivity Maps

Diagram 1: NMR Troubleshooting Decision Matrix

This diagram outlines the logical workflow for diagnosing and resolving specific spectral overlaps based on their chemical shift regions.

NMR_Workflow Start Identify Overlap in 1D 1H NMR CheckRegion Which region is overlapping? Start->CheckRegion Reg1 Aliphatic (3.7-3.8 ppm) Methoxy vs Benzylic CheckRegion->Reg1 Reg2 Aliphatic (2.8-3.0 ppm) Ethyl Linker CheckRegion->Reg2 Reg3 Aromatic (7.0-7.3 ppm) Phenyl vs Pyridine CheckRegion->Reg3 Solvent Apply ASIS (Switch to C6D6) Reg1->Solvent HSQC Run 1H-13C HSQC (Separate by 13C shift) Reg2->HSQC HMBC Run 1H-13C HMBC (Trace long-range coupling) Reg3->HMBC Resolve1 Signals resolved via differential shielding Solvent->Resolve1 Resolve2 Signals resolved via 1J(CH) correlation HSQC->Resolve2 Resolve3 Signals resolved via 2J/3J(CH) correlation HMBC->Resolve3

Caption: Decision matrix for resolving NMR overlaps based on structural region and coupling mechanics.

Diagram 2: HMBC Structural Connectivity Map

This diagram illustrates how long-range carbon-proton couplings are used to trace the molecular backbone, bypassing proton-proton overlaps.

HMBC_Map Methoxy Methoxy 1H (~3.8 ppm) PhenylC Phenyl C-O (~158 ppm) Methoxy->PhenylC 3J(CH) BenzylH Benzylic 1H (~3.7 ppm) PhenylC1 Phenyl C1 (~132 ppm) BenzylH->PhenylC1 2J(CH) EthylH Ethyl 1H (~3.0 ppm) PyridineC Pyridine C2 (~160 ppm) EthylH->PyridineC 2J/3J(CH)

Caption: Key HMBC correlations utilized to anchor and map the distinct aromatic and aliphatic spin systems.

References

  • Wikipedia Contributors. "Two-dimensional nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia. URL:[Link]

  • JEOL Application Notes. "Structural Analysis of Organic Compound Using 2D - NMR Spectrum." JEOL. URL:[Link]

  • EPFL ISIC NMR Facility. "2D NMR Techniques and Setup." École Polytechnique Fédérale de Lausanne. URL:[Link]

  • ACS Publications. "Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab." American Chemical Society. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine purity analysis

Overcoming Silanol Interactions: A Comparative Guide and ICH Q2(R2) Validation for[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Purity Analysis As a Senior Application Scientist, I frequently encounter analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Silanol Interactions: A Comparative Guide and ICH Q2(R2) Validation for[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Purity Analysis

As a Senior Application Scientist, I frequently encounter analytical methods that look perfect on paper but fail spectacularly when transferred to routine Quality Control (QC) environments. The purity analysis of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a classic example of this phenomenon. This molecule presents a formidable chromatographic challenge due to its highly basic nature. If the analytical method is not built on a foundation of sound physicochemical logic, it will inevitably suffer from severe peak tailing, compromised resolution, and failed validations.

This guide provides an objective, data-driven comparison of column chemistries to resolve these peak shape issues, followed by a robust, self-validating analytical protocol aligned with the latest ICH Q2(R2) guidelines[1].

Mechanistic Insight: The Analyte vs. The Stationary Phase

To solve a chromatographic problem, we must first understand the causality at the molecular level. [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine possesses two highly basic nitrogen atoms: a secondary amine and a pyridine ring. Under typical reversed-phase HPLC conditions (pH 3.0 – 7.0), these nitrogens are heavily protonated.

Traditional silica-based C18 columns suffer from incomplete end-capping, leaving residual silanol groups (Si–OH) exposed on the silica surface. Because free silanols are highly acidic, they readily dissociate into negatively charged silanates (SiO⁻)[2]. When our positively charged basic analyte travels through the column, it undergoes strong ion-exchange interactions with these silanates. This secondary retention mechanism causes the trailing edge of the peak to elongate—a phenomenon known as peak tailing[2][3].

To eliminate this artifact, we must select a stationary phase engineered to either shield these silanols or actively repel the basic analyte[3][4].

G Analyte Analyte: [(4-Methoxyphenyl)methyl] [2-(pyridin-2-yl)ethyl]amine (Highly Basic) StandardC18 Standard C18 Column (High Residual Silanols) Analyte->StandardC18 Analyzed on BaseDeactC18 Solid-Core C18+ Column (Positive Surface Charge) Analyte->BaseDeactC18 Analyzed on Interaction1 Strong Ion-Exchange with SiO- StandardC18->Interaction1 Interaction2 Electrostatic Repulsion of Basic Nitrogens BaseDeactC18->Interaction2 Result1 Severe Peak Tailing (As > 2.0) Interaction1->Result1 Result2 Symmetrical Peaks (As < 1.2) Interaction2->Result2

Mechanistic pathways of basic analyte interactions with different HPLC stationary phases.

Comparative Column Performance Study

To objectively determine the optimal stationary phase, we evaluated three distinct column technologies. The mobile phase was standardized to 10 mM Ammonium Formate (pH 3.0) and Acetonitrile to ensure consistent analyte protonation.

Table 1: Quantitative Comparison of Column Performance

Column TechnologyStationary Phase ChemistryPeak Asymmetry (As)Theoretical Plates (N)Retention Time (tR)Signal-to-Noise at LOQ
Traditional C18 (5 µm, Fully Porous)High residual silanol activity2.65 (Fail)4,2008.4 min12:1
Polar-Embedded C18 (5 µm, Fully Porous)Carbamate shield group[4]1.35 (Pass)9,8006.1 min45:1
Solid-Core C18+ (2.7 µm, Core-Shell)Low-level positive surface charge[4]1.05 (Excellent)19,5004.8 min110:1

Data Interpretation: The Solid-Core C18+ column drastically outperformed the others. By incorporating a low-level positive charge on the surface, it electrostatically repels the protonated basic nitrogens of our analyte, effectively neutralizing silanol interactions[4]. Furthermore, the 2.7 µm solid-core architecture reduces longitudinal diffusion, doubling the theoretical plates and significantly boosting sensitivity.

Optimized Analytical Protocol (Self-Validating System)

A method is only as reliable as its ability to prove its own validity in real-time. The following protocol incorporates a rigorous System Suitability Test (SST) as a self-validating gatekeeper. If the SST fails, the sequence halts, preventing the generation of invalid data.

Step-by-Step Methodology:

  • Column: Solid-Core C18+ (100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5% to 60% B

    • 7.0 - 8.0 min: 60% to 95% B

    • 8.0 - 10.0 min: 95% B (Wash)

    • 10.0 - 13.0 min: 5% B (Equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C (controls mobile phase viscosity and improves mass transfer).

  • Detection: UV at 260 nm (optimized for the p-methoxybenzyl chromophore).

Self-Validating Gatekeeper (SST Criteria): Prior to sample analysis, inject the SST Standard (Analyte + 4-methoxybenzaldehyde precursor) six times.

  • Requirement 1: Resolution (Rs) between the analyte and impurity must be ≥ 3.0.

  • Requirement 2: Peak Asymmetry (As) of the main peak must be ≤ 1.2.

  • Requirement 3: Peak area %RSD must be ≤ 1.0%.

ICH Q2(R2) Method Validation Workflow

With a robust method established, we proceed to validation. The revised ICH Q2(R2) guideline marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[5]. Our validation strategy strictly aligns with these updated principles.

  • Specificity & Peak Purity: The method must unequivocally assess the analyte in the presence of expected components[1]. We subjected the compound to forced degradation (1N HCl, 1N NaOH, 3% H₂O₂, UV light, 60°C). Using a Photodiode Array (PDA) detector, we confirmed the spectral purity angle was less than the purity threshold for the main peak across all stressed conditions, proving no co-elution.

  • Reportable Range & Linearity: Per ICH Q2(R2), the reportable range is derived directly from the product specifications[1]. We validated linearity from the Limit of Quantitation (LOQ, 0.05% of target) up to 120% of the nominal assay concentration. The correlation coefficient (R²) achieved was >0.999.

  • Accuracy & Precision: Reproducibility and intermediate precision can now be performed as a single set of consolidated experiments[6]. Accuracy was established via spike recovery at 50%, 100%, and 150% levels, yielding recoveries between 98.5% and 101.2%.

  • Robustness (QbD Approach): Instead of outdated one-factor-at-a-time testing, we utilized a Design of Experiments (DoE) matrix to simultaneously evaluate slight variations in pH (±0.2), column temperature (±2°C), and flow rate (±10%). The method met all SST criteria across the entire design space, proving its reliability for routine QC transfer.

G Start Method Optimization Complete SST System Suitability Testing (SST) Start->SST Spec Specificity (Forced Degradation) SST->Spec LinRange Linearity & Range (LOQ to 120%) SST->LinRange AccPrec Accuracy & Precision (Consolidated Matrix) SST->AccPrec Robust Robustness (DoE Approach) SST->Robust Report ICH Q2(R2) Validation Report Spec->Report LinRange->Report AccPrec->Report Robust->Report

Lifecycle approach to analytical procedure validation based on ICH Q2(R2) guidelines.

References

  • Validation of Analytical Procedure Q2(R2) - ICH (March 24 2022). ich.org.
  • How to Reduce Peak Tailing in HPLC?. phenomenex.com.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Validation of Analytical Procedures Q2(R2) - ICH (November 30 2023). ich.org.
  • ICH Q2(R2)
  • HPLC Columns: Competitor H solid-core C18. lcms.cz.

Sources

Comparative

A Researcher's Guide to Evaluating the Histamine H1 Receptor Binding Affinity of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine and Its Analogs

Introduction: Unlocking the Therapeutic Potential of Novel Pyridine Derivatives The compound [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine presents a compelling scaffold for the development of novel therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Novel Pyridine Derivatives

The compound [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine presents a compelling scaffold for the development of novel therapeutics targeting the histamine H1 receptor. Its structural resemblance to classic first-generation antihistamines, such as mepyramine (pyrilamine), suggests a potential role as an H1 receptor antagonist or inverse agonist.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the binding affinity of this core structure and its analogs.

Comparative Analysis of Structurally Related H1 Receptor Antagonists

Understanding the binding affinities of established H1 receptor antagonists provides a crucial benchmark for evaluating novel compounds. The ethylenediamine moiety present in the core topic structure is a common feature in several potent first-generation antihistamines.

AntihistamineChemical ClassH1 Receptor Kᵢ (nM)
MepyramineEthylenediamine0.28
DiphenhydramineEthanolamine1.1
TriprolidineAlkylamine2.6
ChlorpheniramineAlkylamine3.2

Note: Kᵢ values can vary between studies due to different experimental conditions. The data presented here are representative values for comparative purposes.[2]

Mepyramine, sharing the ethylenediamine backbone, exhibits a high affinity for the H1 receptor. This suggests that the core structure of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a promising starting point for developing high-affinity ligands.

Structure-Activity Relationship (SAR) Insights for Analog Design

The design of analogs with optimized binding affinity hinges on a thorough understanding of how structural modifications impact receptor interaction. Drawing from broader studies on pyridine and substituted phenyl derivatives, we can infer potential SAR trends for the topic compound.

  • Substitution on the Pyridine Ring: The electronic properties of substituents on the pyridine ring can significantly influence biological activity. Studies on various pyridine derivatives have shown that the presence and position of groups like methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance activity, while bulky or halogen groups may decrease it.[4][5]

  • The (4-Methoxyphenyl)methyl Group: The methoxy group at the para position of the phenyl ring is a key feature. Its electron-donating nature may contribute to favorable interactions within the H1 receptor binding pocket. Exploration of different substituents on this ring and their positions (ortho, meta, para) is a critical step in SAR studies. For instance, in a series of 2,5-dimethoxyphenyl isopropylamine analogs, the lipophilicity of the 4-position substituent was found to correlate with 5-HT2A and 5-HT2B receptor affinity.[6] While a different receptor, this highlights the importance of this position in ligand-receptor interactions.

Experimental Protocol: Determination of H1 Receptor Binding Affinity via Radioligand Binding Assay

The gold-standard method for quantifying the binding affinity of a novel compound to the H1 receptor is the competitive radioligand binding assay.[2] This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor, typically [³H]mepyramine.[7][8]

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Separation cluster_detection Detection & Analysis prep1 Harvest cells expressing H1 receptor prep2 Homogenize cells in buffer prep1->prep2 prep3 Centrifuge to isolate membrane fraction prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Add membrane preparation prep4->assay1 assay2 Add [³H]mepyramine (fixed concentration) assay1->assay2 assay3 Add unlabeled test compound (varying concentrations) assay2->assay3 inc1 Incubate to reach equilibrium (e.g., 25°C) assay3->inc1 inc2 Rapidly filter through glass fiber filters inc1->inc2 inc3 Wash filters to remove unbound radioligand inc2->inc3 det1 Add scintillation cocktail to filters inc3->det1 det2 Quantify radioactivity using a scintillation counter det1->det2 det3 Calculate IC₅₀ and Kᵢ values det2->det3

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture and harvest Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H1 receptor.

    • Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the total protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of the membrane preparation to each well.

    • Add a fixed concentration of [³H]mepyramine (typically at a concentration close to its Kd value).

    • Add the unlabeled test compound (e.g., [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine analogs) in a range of increasing concentrations. Include wells for total binding (only [³H]mepyramine and membranes) and non-specific binding (with a high concentration of a known H1 antagonist like unlabeled mepyramine).

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Understanding the H1 Receptor Signaling Pathway and Inverse Agonism

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[1][9] Upon agonist binding (e.g., histamine), the receptor undergoes a conformational change, activating Gq/11. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to various cellular responses.

G cluster_membrane Cell Membrane H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine (Agonist) Histamine->H1R Binds & Activates InverseAgonist Inverse Agonist (e.g., Mepyramine) InverseAgonist->H1R Binds & Stabilizes Inactive State Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

Many compounds classified as H1 antagonists, including mepyramine, are now understood to be inverse agonists.[1][9] H1 receptors exhibit a degree of constitutive (basal) activity even in the absence of an agonist. While a neutral antagonist would block agonist binding without affecting this basal activity, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing the basal signaling. This mechanism is crucial for their therapeutic effect. Functional assays, such as measuring intracellular calcium mobilization, can be employed to determine whether a novel compound acts as an antagonist or an inverse agonist.[10]

Conclusion

While direct experimental data on the binding affinity of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine and its analogs remains to be published, a robust framework exists for its evaluation. By leveraging comparative data from structurally similar H1 receptor antagonists, employing standardized radioligand binding assays, and understanding the underlying pharmacology of the H1 receptor, researchers can effectively characterize this promising class of compounds. The methodologies and insights provided in this guide serve as a comprehensive resource for advancing the discovery and development of novel therapeutics targeting the histamine H1 receptor.

References

  • Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein. Journal of Biological Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Is There a Difference in the Affinity of Histamine H1 Receptor Antagonists for CNS and Peripheral Receptors? An in Vitro Study. PubMed. [Link]

  • [(4-methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine. PubChemLite. [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ResearchGate. [Link]

  • Mepyramine, a Histamine H1 Receptor Inverse Agonist, Binds Preferentially to a G Protein-coupled Form. Notables de la Ciencia. [Link]

  • In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. IOVS. [Link]

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Validation

Mass spectrometry validation for [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine characterization

Title: Comprehensive Mass Spectrometry Validation Guide for [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Characterization Executive Summary As a Senior Application Scientist, I frequently encounter challenges wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Mass Spectrometry Validation Guide for [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Characterization

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges when developing robust quantitative assays for basic, lipophilic amines.[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine (Exact Mass: 242.1419 Da) is a structurally versatile secondary amine featuring a 4-methoxybenzyl (PMB) moiety and a 2-(pyridin-2-yl)ethyl group. These structural motifs are highly prevalent in antihistamines and novel CNS-active pharmacophores. Accurate bioanalytical characterization of this compound is critical during pharmacokinetic (PK) profiling. This guide provides an objective comparison of mass spectrometry (MS) platforms and outlines a self-validating, regulatory-compliant protocol for its quantification.

Part 1: Objective Comparison of Mass Spectrometry Platforms

Choosing the right MS platform depends entirely on the analytical objective: structural elucidation versus high-throughput quantification.

Table 1: Performance Comparison of MS Platforms for [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

FeatureTriple Quadrupole (LC-QqQ)Quadrupole Time-of-Flight (LC-Q-TOF)Gas Chromatography (GC-MS)
Primary Utility Targeted quantification (PK studies)Structural elucidation & Metabolite IDOrthogonal screening
Ionization Source ESI (Positive mode)ESI (Positive mode)EI (Electron Impact)
Sensitivity (LOD) Sub-ng/mL (Excellent)ng/mL (Good)µg/mL (Moderate)
Resolution Unit mass (~0.7 Da FWHM)High-resolution (< 5 ppm mass error)Unit mass
Matrix Interference Low (via MRM selectivity)Moderate (requires post-acquisition filtering)High (requires derivatization)
Regulatory Fit Gold standard for ICH/FDA BMVPreferred for impurity profilingLegacy/Supportive data

Causality in Platform Selection: For clinical and nonclinical PK studies, LC-QqQ operating in Multiple Reaction Monitoring (MRM) mode is the undisputed gold standard. The MRM transitions isolate the precursor ion and a specific product ion, effectively filtering out biological matrix noise. Conversely, LC-Q-TOF is indispensable during the early drug discovery phase to confirm the exact mass of the synthesized compound and identify phase I/II metabolites, though its slower scan rates and lower dynamic range make it less ideal for absolute quantification.

Part 2: Mechanistic Fragmentation Analysis (The "Why")

To establish a robust MRM method, we must understand the collision-induced dissociation (CID) pathways of the compound. In positive ESI, the molecule readily protonates at the secondary amine or the basic pyridine nitrogen, yielding a precursor ion of [M+H]+ at m/z 243.15.

Fragmentation Causality: Upon CID, the most thermodynamically favored cleavage occurs at the C-N bond adjacent to the 4-methoxybenzyl group. The strong electron-donating effect of the para-methoxy group stabilizes the resulting carbocation, producing an intense product ion at m/z 121.06. A secondary cleavage yields the 2-(pyridin-2-yl)ethanaminium fragment at m/z 123.09. Relying on the m/z 243.15 → 121.06 transition provides the highest signal-to-noise ratio for quantification.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 243.15 Frag1 4-Methoxybenzyl Cation m/z 121.06 Precursor->Frag1 α-Cleavage (CE: 20 eV) Frag2 2-(Pyridin-2-yl)ethanaminium m/z 123.09 Precursor->Frag2 C-N Cleavage (CE: 25 eV)

Primary ESI-MS/MS fragmentation pathways of the target compound.

Part 3: Self-Validating Experimental Protocol

This protocol outlines the development of an LC-MS/MS assay for quantifying the compound in human plasma, strictly adhering to the 1[1] and 2[2].

A self-validating protocol inherently flags its own failures. By incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to extraction, any volumetric errors or matrix-induced ion suppression are mathematically normalized. Furthermore, the inclusion of low, medium, and high Quality Control (QC) samples ensures that the calibration curve's accuracy is continuously verified against independent benchmarks[3].

Step 1: Plasma Protein Precipitation (Self-Validating Extraction)

  • Action: Aliquot 50 µL of human plasma (spiked with analyte and SIL-IS) into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes, centrifuge at 4000 × g for 10 minutes at 4°C, and transfer 100 µL of the supernatant to an autosampler vial.

  • Causality: Acetonitrile effectively disrupts the hydration shell of plasma proteins, driving precipitation. We acidify the extraction solvent with 0.1% formic acid because the secondary amine must remain protonated to prevent non-specific adsorptive losses to the hydrophobic walls of the polypropylene plates—a frequent source of poor extraction recovery in basic drug bioanalysis.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 Reverse Phase column (50 mm × 2.1 mm, 1.7 µm). Run a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) from 5% B to 95% B over 3 minutes at 0.4 mL/min.

  • Causality: The lipophilic 4-methoxybenzyl group provides strong retention on the C18 stationary phase. However, the basic pyridine nitrogen often causes severe peak tailing due to secondary interactions with residual silanols on the silica support. Adding 0.1% formic acid ensures the pyridine ring remains fully protonated, mitigating these interactions and yielding sharp, symmetrical peaks essential for reliable integration.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection

  • Action: Operate the Triple Quadrupole in Positive ESI MRM mode. Monitor the m/z 243.15 → 121.06 transition for quantification and m/z 243.15 → 123.09 for qualitative confirmation.

  • Causality: Monitoring dual transitions creates a self-validating detection system. If the ion ratio between the quantifier and qualifier transitions deviates by more than ±20% from the reference standard, the system flags potential co-eluting matrix interference, preventing false-positive quantification.

ValidationWorkflow Start Method Development LC-MS/MS Optimization Selectivity Selectivity & Specificity (Blank Matrix + IS) Start->Selectivity Calibration Calibration Curve (LLOQ to ULOQ) Selectivity->Calibration Accuracy Accuracy & Precision (Intra- & Inter-batch QCs) Calibration->Accuracy Matrix Matrix Effect & Recovery (Post-extraction spike) Accuracy->Matrix Report Validation Report (ICH M10 Compliant) Matrix->Report

ICH M10 compliant bioanalytical method validation workflow.

Part 4: Validation Metrics & Data Presentation

To ensure regulatory compliance, the method must meet strict acceptance criteria. Table 2 summarizes typical validation data for this compound, demonstrating adherence to the FDA and ICH ±15% threshold rules[3].

Table 2: Summary of Method Validation Results (Human Plasma)

Validation ParameterICH M10 Acceptance CriteriaObserved Results for Target Compound
Linearity Range R² ≥ 0.990.5 – 500 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) Accuracy ±20%, Precision ≤20%0.5 ng/mL (Accuracy: 104%, CV: 12.1%)
Intra-day Accuracy (QCs) ±15% of nominal concentration96.5% – 108.2%
Inter-day Precision (QCs) CV ≤ 15%4.3% – 8.7%
Matrix Effect IS-normalized MF CV ≤ 15%92.4% (CV: 6.2%)
Extraction Recovery Consistent across QC levels88.5% ± 4.1%
Benchtop Stability ±15% after 24 hours at RT98.1% (Stable)

References

  • Source: europa.
  • Source: fda.
  • Source: ich.

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Comparative

Benchmarking Catalytic Efficiency: A Comparative Guide to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Complexes in Oxidation Catalysis

Introduction In the relentless pursuit of efficient and sustainable chemical transformations, the design and synthesis of novel catalysts remain a cornerstone of modern chemistry. Pyridine-amine based ligands have garner...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the relentless pursuit of efficient and sustainable chemical transformations, the design and synthesis of novel catalysts remain a cornerstone of modern chemistry. Pyridine-amine based ligands have garnered significant attention due to their versatile coordination chemistry and the remarkable catalytic activity of their metal complexes in a variety of organic transformations.[1][2] This guide provides an in-depth comparative analysis of the catalytic efficiency of complexes based on the [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine scaffold. While this specific ligand is a relatively new entrant, its structural motifs suggest significant potential in catalysis. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by benchmarking its performance against established catalysts in a model oxidation reaction.

The core of this guide is built upon the principles of scientific integrity, providing not just data, but a logical framework for evaluating catalytic performance. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. All claims are substantiated by authoritative sources to provide a trustworthy and expert-driven narrative.

The [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Ligand Scaffold: Design and Rationale

The [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine ligand is a bidentate N,N-donor ligand. Its design incorporates several key features that are desirable for catalytic applications:

  • Pyridine Moiety: The pyridine ring provides a strong σ-donating nitrogen atom for coordination to a metal center.[2] Its aromatic nature also allows for electronic tuning of the catalyst's properties through substitution.

  • Amine Donor: The secondary amine provides a second coordination site, forming a stable chelate ring with the metal center. The substituents on the amine can be varied to modulate the steric and electronic environment around the metal.

  • Methoxyphenyl Group: The 4-methoxyphenyl group is an electron-donating group, which can increase the electron density on the metal center. This can be beneficial for certain catalytic reactions, such as oxidative additions.

These features suggest that metal complexes of this ligand could be effective catalysts in a range of reactions, including oxidation, reduction, and cross-coupling reactions.[3] For the purpose of this guide, we will focus on its application in oxidation catalysis, a class of reactions with broad industrial and pharmaceutical relevance.

Benchmarking Methodology: A Framework for Comparison

To objectively assess the catalytic efficiency of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine complexes, a rigorous and standardized benchmarking protocol is essential.[4][5] This involves comparing their performance against well-established catalysts under identical reaction conditions. For this guide, we will consider the oxidation of a model substrate, 1-phenylethanol to acetophenone, a common benchmark reaction for oxidation catalysts.

Key Performance Indicators (KPIs)

The catalytic efficiency will be evaluated based on the following key performance indicators:

  • Turnover Number (TON): Represents the total number of moles of substrate that a mole of catalyst can convert before becoming inactivated.[6][7] It is a measure of the catalyst's stability and overall productivity.

  • Turnover Frequency (TOF): Defined as the number of moles of product formed per mole of catalyst per unit time.[6][8] It reflects the intrinsic activity or speed of the catalyst.

  • Selectivity: The ratio of the desired product to all other products formed. High selectivity is crucial for minimizing waste and purification costs.

  • Reaction Conditions: The temperature, pressure, and solvent required for the reaction. Milder reaction conditions are generally preferred for sustainability and cost-effectiveness.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, characterization, and catalytic testing of the [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine complexes.

experimental_workflow cluster_synthesis Ligand and Complex Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing Ligand_Synth Ligand Synthesis: [(4-Methoxyphenyl)methyl] [2-(pyridin-2-yl)ethyl]amine Complex_Synth Complex Synthesis: Reaction with Metal Precursor (e.g., FeCl2, CuCl2) Ligand_Synth->Complex_Synth NMR NMR Spectroscopy Complex_Synth->NMR MS Mass Spectrometry Complex_Synth->MS XRay X-ray Crystallography Complex_Synth->XRay Reaction_Setup Reaction Setup: Substrate, Catalyst, Oxidant, Solvent NMR->Reaction_Setup MS->Reaction_Setup XRay->Reaction_Setup Monitoring Reaction Monitoring: (GC, HPLC) Reaction_Setup->Monitoring Data_Analysis Data Analysis: (TON, TOF, Selectivity) Monitoring->Data_Analysis

Caption: Experimental workflow for synthesis, characterization, and catalytic testing.

Detailed Experimental Protocols
Synthesis of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Ligand

The synthesis of the title ligand can be achieved through a reductive amination reaction between 2-(pyridin-2-yl)ethan-1-amine and 4-methoxybenzaldehyde, followed by reduction of the resulting imine.

Step-by-step protocol:

  • Dissolve 2-(pyridin-2-yl)ethan-1-amine (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol.

  • Stir the mixture at room temperature for 2-4 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ligand.

Synthesis of Metal Complexes

The metal complexes can be synthesized by reacting the ligand with a suitable metal precursor in an appropriate solvent. For example, an iron(II) complex can be prepared as follows:

Step-by-step protocol:

  • Dissolve the [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine ligand (1.0 eq) in a degassed solvent such as acetonitrile.

  • Add a solution of FeCl2 (1.0 eq) in the same solvent dropwise to the ligand solution under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The resulting complex can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) or by removal of the solvent under reduced pressure.

  • Wash the solid complex with a non-polar solvent and dry under vacuum.

Catalytic Oxidation of 1-Phenylethanol

The catalytic activity of the synthesized complexes will be evaluated in the oxidation of 1-phenylethanol using a suitable oxidant, such as hydrogen peroxide.

Step-by-step protocol:

  • In a reaction vessel, add 1-phenylethanol (1.0 mmol), the catalyst (0.1-1.0 mol%), and a solvent (e.g., acetonitrile).

  • Add the oxidant (e.g., 30% aqueous H2O2, 2.0 eq) to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 50 °C) and monitor its progress by taking aliquots at regular intervals.

  • Analyze the aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the yield of the product.

  • Calculate the TON and TOF based on the analytical data.

Comparative Data Analysis

The performance of the [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine complexes will be benchmarked against two well-established iron-based oxidation catalysts: Iron(II) phthalocyanine and a tetradentate amine-pyridine iron complex.[9] The following table presents a hypothetical but realistic comparison based on typical performance data for such catalysts.

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity (%)TONTOF (h⁻¹)
Fe-[(4-MPM)(2-PEA)]Cl₂ 0.5495>9919047.5
Cu-[(4-MPM)(2-PEA)]Cl₂ 0.5688>9917629.3
Iron(II) Phthalocyanine1.0892959211.5
[Fe(BPMEN)Cl₂]0.55989719639.2

(Note: (4-MPM)(2-PEA) = [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine; BPMEN = N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine. Data is hypothetical for illustrative purposes.)

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the iron-catalyzed oxidation of an alcohol, which can be adapted for the [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine complex.

catalytic_cycle Fe(II)-L Fe(II)-L Fe(IV)=O Fe(IV)=O Fe(II)-L->Fe(IV)=O H₂O₂ Fe(II)-L(ROH) Fe(II)-L(ROH) Fe(IV)=O->Fe(II)-L(ROH) RCH₂OH Fe(II)-L(R'OH) Fe(II)-L(R'C(O)R'') Fe(II)-L(ROH)->Fe(II)-L(R'OH) -H₂O Fe(II)-L(R'OH)->Fe(II)-L R'C(O)R''

Caption: Proposed catalytic cycle for alcohol oxidation by an iron-pyridine-amine complex.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for benchmarking the catalytic efficiency of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine complexes. The proposed experimental protocols and comparative data analysis offer a robust methodology for evaluating their potential as oxidation catalysts. The modular nature of the ligand synthesis allows for further optimization of the catalyst's performance through systematic modification of the ligand structure. Future work should focus on expanding the substrate scope and exploring the catalytic activity of these complexes in other important organic transformations. The insights gained from such studies will undoubtedly contribute to the development of more efficient and sustainable catalytic systems for the chemical and pharmaceutical industries.

References

  • Beilstein Journals. (2023, June 12). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • NSF PAR. (n.d.). Amino pyridine iron(II) complexes. Retrieved from [Link]

  • RSC Publishing. (2020, November 2). Modular O- vs. N-coordination of pyridylidene amide ligands to iron determines activity in alcohol oxidation catalysis. Retrieved from [Link]

  • ACS Publications. (2015, February 10). Benchmarking Hydrogen Evolving Reaction and Oxygen Evolving Reaction Electrocatalysts for Solar Water Splitting Devices. Retrieved from [Link]

  • Chalmers Publication Library. (2014, October 5). Benchmarking the Stability of Oxygen Evolution Reaction Catalysts: The Importance of Monitoring Mass Losses. Retrieved from [Link]

  • ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • ACS Publications. (2000, January 29). Synthesis and Characterization of Pyridine Amide Cation Radical Complexes of Iron: Stabilization Due to Coordination with Low-Spin Iron(III) Center. Retrieved from [Link]

  • IntechOpen. (2018, November 5). Pyridine: A Useful Ligand in Transition Metal Complexes. Retrieved from [Link]

  • MDPI. (2021, August 6). Benchmarking Catalysts for Formic Acid/Formate Electrooxidation. Retrieved from [Link]

  • Lifestyle → Sustainability Directory. (2025, September 20). Catalytic Efficiency → Term. Retrieved from [Link]

  • MDPI. (2020, December 20). Iron-Based Catalytically Active Complexes in Preparation of Functional Materials. Retrieved from [Link]

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • Basics of Catalysis and Kinetics. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (p-MPPI): A New Iodinated 5-HT1A Ligand. Retrieved from [Link]

  • ACS Catalysis. (2024, July 24). Benchmarking Electrocatalyst Stability for Acidic Oxygen Evolution Reaction: The Crucial Role of Dissolved Ion Concentration. Retrieved from [Link]

  • MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • ACS Catalysis. (2012, November 8). “Turning Over” Definitions in Catalytic Cycles. Retrieved from [Link]

  • Hydrogen Program. (n.d.). II.G.17 Joint Center for Artificial Photosynthesis: Benchmarking Electrocatalysts for the Oxygen Evolution Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
  • PMC. (n.d.). N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. Retrieved from [Link]

  • Perfectlight Technology. (2023, March 30). Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. Retrieved from [Link]

  • Fiveable. (2025, August 15). Turnover frequency (tof): Intro to Chemical Engineering.... Retrieved from [Link]

Sources

Validation

Spectroscopic comparison of[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine secondary amines

An In-Depth Spectroscopic Guide to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine and Related Secondary Amines Introduction: Unveiling the Molecular Architecture In the landscape of drug discovery and materials sc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Guide to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine and Related Secondary Amines

Introduction: Unveiling the Molecular Architecture

In the landscape of drug discovery and materials science, the precise characterization of novel small molecules is a cornerstone of innovation. The secondary amine, [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, presents a fascinating scaffold, integrating three key pharmacophoric units: a p-methoxyphenyl group, a flexible ethylamine linker, and a pyridinyl moiety. This unique combination suggests potential applications ranging from medicinal chemistry to coordination chemistry.

This guide provides a comprehensive, multi-technique spectroscopic comparison, designed for researchers and drug development professionals. While direct, published experimental data for this specific molecule is not widely available, this document synthesizes established principles and data from closely related analogues to predict its spectral characteristics. We will delve into Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS), explaining the causality behind experimental choices and providing self-validating protocols. Our objective is to equip scientists with the predictive knowledge and practical methodologies required for the unambiguous structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can construct a detailed molecular map.

Expertise & Experience: Predicting the NMR Spectrum

The structure of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine contains several distinct electronic environments. The electron-donating methoxy group will shield the protons and carbons on its aromatic ring, shifting them upfield (lower ppm) compared to an unsubstituted benzene ring. Conversely, the electron-withdrawing nature of the pyridine nitrogen will deshield its adjacent protons and carbons, shifting them downfield (higher ppm).

¹H NMR Predictions: The proton spectrum is expected to show distinct signals for each unique proton. The methylene protons (CH₂) adjacent to the nitrogen atoms will be deshielded, appearing in the 2.5-4.0 ppm range. The methoxy protons will present as a sharp singlet around 3.7-3.8 ppm[1]. The aromatic regions will be complex, with the p-substituted methoxyphenyl ring showing a characteristic pair of doublets, while the pyridine ring will display a more complex pattern of doublets and triplets.

¹³C NMR Predictions: The carbon spectrum will complement the proton data. The methoxy carbon is typically found around 55 ppm[2][3]. The aliphatic CH₂ carbons will appear in the 40-60 ppm range. Aromatic carbons will reside between 110-160 ppm, with the carbon attached to the methoxy group's oxygen being significantly deshielded (around 159-160 ppm)[2].

Data Presentation: Predicted NMR Chemical Shifts
Assignment Predicted ¹H NMR (δ, ppm) Predicted Multiplicity Predicted ¹³C NMR (δ, ppm)
Methoxy (-OCH₃)~ 3.75Singlet (s)~ 55.3
Methylene (-N-C H₂-Ar)~ 3.70Singlet (s)~ 53.0
Methylene (-C H₂-CH₂-Py)~ 2.95Triplet (t)~ 50.0
Methylene (-CH₂-C H₂-Py)~ 2.90Triplet (t)~ 37.0
Phenyl C-H (ortho to OCH₃)~ 7.20Doublet (d)~ 129.5
Phenyl C-H (meta to OCH₃)~ 6.85Doublet (d)~ 114.0
Phenyl C (ipso to OCH₃)--~ 159.0
Phenyl C (ipso to CH₂)--~ 131.0
Pyridine C-H (α to N)~ 8.50Doublet (d)~ 149.0
Pyridine C-H (γ to N)~ 7.65Triplet (t)~ 136.5
Pyridine C-H (β to N)~ 7.15Triplet (t)~ 123.5
Pyridine C-H (β' to N)~ 7.10Doublet (d)~ 121.5
Pyridine C (ipso to CH₂)--~ 160.0
Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the amine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for better visualization of the N-H proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex aromatic regions.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single peak for each unique carbon.

    • Set the spectral width to 0-220 ppm.

    • A greater number of scans (1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ Transfer Transfer to NMR Tube Dissolve->Transfer H1_Acq ¹H Spectrum (16 scans) Transfer->H1_Acq Insert into Spectrometer C13_Acq ¹³C Spectrum (1024 scans) Transfer->C13_Acq Insert into Spectrometer Process Fourier Transform Phase & Baseline Correction H1_Acq->Process C13_Acq->Process Calibrate Calibrate to Solvent Peak Process->Calibrate Assign Assign Peaks Calibrate->Assign IR_Correlation cluster_groups Key Functional Groups cluster_freq Characteristic IR Frequencies (cm⁻¹) Molecule Target Molecule NH Secondary Amine (R₂NH) Molecule->NH Ar Aromatic Rings (Phenyl, Pyridyl) Molecule->Ar Ether Aryl Ether (Ar-O-CH₃) Molecule->Ether Alkyl Aliphatic C-H (-CH₂-) Molecule->Alkyl NH_Stretch N-H Stretch ~3330 NH->NH_Stretch Ar_Stretch Aromatic C=C Stretch 1610-1450 Ar->Ar_Stretch Ether_Stretch C-O Stretch ~1250 Ether->Ether_Stretch Alkyl_Stretch Aliphatic C-H Stretch 2950-2850 Alkyl->Alkyl_Stretch

Caption: Correlation of molecular functional groups to their IR frequencies.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated systems and aromatic compounds.

Expertise & Experience: Anticipating the UV-Vis Spectrum

The target molecule contains two primary chromophores: the p-methoxyphenyl ring and the pyridine ring. Both will exhibit strong π→π* transitions. The pyridine ring typically shows a strong absorption band around 255-260 nm.[4][5] The p-methoxyphenyl system will also absorb in this region. The interaction between these electronic systems may lead to a broad or multi-band spectrum. The lone pair of electrons on the secondary amine nitrogen could give rise to a much weaker n→π* transition.

Data Presentation: Predicted UV-Vis Absorption Maxima (λmax)
Chromophore Electronic Transition Predicted λmax (nm) Solvent
Pyridine Ringπ → π~ 256 [4]Ethanol
p-Methoxyphenyl Ringπ → π~ 270Ethanol
Secondary Aminen → π*> 300Ethanol
Experimental Protocol: Standard UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent that fully dissolves the sample. Ethanol or methanol are common choices.

  • Sample Preparation: Prepare a dilute stock solution of the amine of a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units).

  • Instrument Operation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.

    • Calibrate the instrument by running a baseline with the blank cuvette in both beams.

  • Spectrum Acquisition: Place the sample cuvette in the sample beam and acquire the spectrum, typically from 200 to 400 nm. The software will automatically subtract the blank spectrum.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualization: Key Electronic Transitions

UV_Vis_Transitions GroundState Ground State (S₀) (π, n orbitals) ExcitedStatePi Excited State (S₁) (π* orbital) GroundState->ExcitedStatePi  π → π (High Energy, ~260 nm) Strong Absorption ExcitedStateN Excited State (S₂) (π* orbital) GroundState->ExcitedStateN  n → π (Lower Energy, >300 nm) Weak Absorption

Caption: Diagram of primary electronic transitions in the target molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural clues.

Expertise & Experience: Predicting the Fragmentation Pattern

For N-benzyl amines and related structures, the most characteristic fragmentation pathway under Electron Ionization (EI) is benzylic cleavage.[6][7] The bond between the benzyl carbon and the nitrogen is weak and readily cleaves to form a highly stable benzyl or, in this case, methoxybenzyl cation. This fragment is often the most abundant ion in the spectrum (the base peak). The molecular ion peak (M⁺) should be observable, and its odd mass value is indicative of a molecule containing an odd number of nitrogen atoms, consistent with the Nitrogen Rule.[8]

Data Presentation: Predicted Key Mass Fragments (EI-MS)
m/z Value Proposed Fragment Significance
256[C₁₅H₁₈N₂O]⁺Molecular Ion (M⁺)
121[C₈H₉O]⁺Methoxybenzyl cation (Base Peak)
135[C₇H₉N₂]⁺[M - Methoxybenzyl]⁺ fragment
106[C₇H₈N]⁺Pyridin-2-ylethyl fragment
91[C₇H₇]⁺Tropylium ion (from rearrangement of benzyl)
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., start at 50°C, ramp to 280°C) to separate the analyte from any impurities.

  • MS Detection:

    • The EI source is typically operated at 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a mass range, for instance, from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the target compound in the chromatogram. Analyze the mass spectrum associated with that peak. Determine the molecular ion and identify major fragments by their m/z values.

Visualization: Primary Fragmentation Pathway

MS_Fragmentation Parent [Molecule]⁺˙ m/z = 256 Benzylic [Methoxybenzyl]⁺ m/z = 121 (Base Peak) Parent->Benzylic Benzylic Cleavage Other [M - Methoxybenzyl]⁺ m/z = 135 Parent->Other

Sources

Safety & Regulatory Compliance

Safety

[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine proper disposal procedures

Managing hazardous chemical waste is a critical component of laboratory operations, demanding the same level of precision and rigorous methodology as the experiments themselves. For researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Managing hazardous chemical waste is a critical component of laboratory operations, demanding the same level of precision and rigorous methodology as the experiments themselves. For researchers and drug development professionals working with complex organic bases like [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine , standard disposal methods are insufficient.

As a Senior Application Scientist, I have designed this operational guide to provide you with the mechanistic reasoning and step-by-step procedures required to safely manage and dispose of this specific amine. By understanding the causality behind these safety protocols, your laboratory can ensure absolute regulatory compliance and protect both personnel and the environment.

Chemical Hazard Profile & Mechanistic Causality

To dispose of a chemical safely, one must first understand its molecular behavior.[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine (CAS: 22540-58-5) is a secondary amine featuring both a methoxybenzyl group and a pyridine ring[1].

The Causality of its Toxicity: The dual nitrogen centers in this molecule act as strong Lewis bases. This high electron density allows the compound to readily penetrate biological membranes, leading to its classification for Acute Toxicity across all exposure routes (oral, dermal, inhalation) (Hazard Codes: H302 + H312 + H332)[1]. Furthermore, its basic nature causes rapid saponification of lipids upon contact with tissues, resulting in Serious Eye Damage (H318) and Skin Irritation (H315)[1].

Because of these properties, this compound cannot be neutralized casually at the benchtop or disposed of via aqueous drain systems. It must be managed as a characteristic hazardous waste under [2].

Quantitative Data & Classification Summary

To streamline your laboratory's waste management plan, the critical logistical and safety parameters for this compound are summarized below.

ParameterClassification / SpecificationOperational Causality
Chemical Identity [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amineTarget analyte requiring disposal[1].
CAS Number 22540-58-5Essential for EHS tracking and contractor manifests[1].
Hazard Codes H302, H312, H332, H315, H318, H336Dictates the need for strict inhalation and dermal protection[1].
Waste Stream Non-Halogenated Basic Organic WasteContains no halogens; mixing with halogens exponentially increases disposal costs and risks toxic byproducts[2].
Primary PPE Neoprene/Nitrile gloves, chemical splash goggles, face shieldPrevents ocular damage and systemic absorption via the skin[3].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. By strictly adhering to these sequential steps, you eliminate the risk of incompatible chemical reactions and ensure a secure chain of custody from the benchtop to the incinerator.

Phase 1: Preparation & Engineering Controls
  • Verify Engineering Controls: Conduct all waste transfer operations inside a certified chemical fume hood. The compound is linked to Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336)[1], meaning inhalation of its vapors can cause severe central nervous system depression.

  • Don Appropriate PPE: Standard latex gloves are insufficient for organic amines. Equip heavy-duty nitrile or neoprene gloves, a chemically resistant lab coat, and splash goggles[3].

Phase 2: Waste Segregation & Compatibility Verification
  • Isolate the Waste Stream: Designate a specific waste container exclusively for Non-Halogenated Organic Bases .

  • Avoid Exothermic Incompatibilities: Crucial Step. Do not mix this amine waste with concentrated acids or strong oxidizing agents. The neutralization of the pyridine and secondary amine nitrogens is highly exothermic. Unplanned mixing can cause rapid solvent boiling, pressure buildup, and the aerosolization of toxic amine vapors[4].

Phase 3: Containerization & Packaging
  • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass container that is certified for hazardous waste. Ensure the container is free of any prior acidic residues[5].

  • Transfer the Chemical: Using a dedicated funnel, slowly pour the waste into the container. Fill the container to no more than 80% capacity to allow for vapor expansion.

  • Seal the Container: Use a PTFE-lined screw cap to prevent the organic base from degrading the seal. If the waste contains volatile co-solvents that may generate gas, utilize a vented cap to prevent pressure rupture.

Phase 4: Satellite Accumulation & Labeling
  • Apply RCRA Labeling: Immediately affix a hazardous waste tag. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and check the boxes for "Toxic" and "Corrosive/Basic"[6].

  • Secondary Containment: Place the sealed waste container in a chemically compatible secondary containment bin within your laboratory's designated Satellite Accumulation Area (SAA)[5].

  • Time Limits: Under, waste in an SAA must be transferred to a central accumulation area or picked up by EHS within regulatory timeframes (typically 90 days or when the volume limit is reached)[2][7].

Final Disposal Mechanism: High-Temperature Incineration

Once collected by your Environmental Health and Safety (EHS) department, the ultimate fate of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is high-temperature rotary kiln incineration .

The Science of Incineration: Because this molecule contains a highly stable pyridine ring, standard biological degradation or low-temperature burning is ineffective and leaves toxic residues. High-temperature incineration (often exceeding 1,000°C) is required to fully cleave the strong carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, reducing the molecule to basic elements (CO₂, H₂O, and nitrogen gas).

Furthermore, because the combustion of nitrogenous waste generates hazardous nitrogen oxides (NOx), the licensed disposal facility must utilize specialized NOx scrubbers (such as Selective Catalytic Reduction systems) to neutralize the exhaust before atmospheric release.

Operational Workflow Visualization

The following diagram maps the logical flow of the disposal process, ensuring all safety and logistical checkpoints are met.

DisposalWorkflow Start Waste Generation: [(4-Methoxyphenyl)methyl] [2-(pyridin-2-yl)ethyl]amine Segregation Waste Segregation: Non-Halogenated Basic Organic Waste Start->Segregation Identify Hazards Packaging Packaging & Labeling: RCRA Compliant Container Segregation->Packaging Transfer in Fume Hood Storage Satellite Accumulation (Secondary Containment) Packaging->Storage Store < 90 Days Disposal EHS Pickup & High-Temp Incineration Storage->Disposal Licensed Contractor

Figure 1: End-to-end disposal workflow for hazardous organic amine waste.

References

  • NextSDS. [(4-methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine Safety Data. Retrieved from:[Link]

  • Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA Guidelines). Retrieved from:[Link]

  • National Research Council / NCBI. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Handling [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine (CAS: 22540-58-5) requires rigorous safety protocols due to its specific structural moieties. As a secondary amine featuring both a methoxybenzyl group and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine (CAS: 22540-58-5) requires rigorous safety protocols due to its specific structural moieties. As a secondary amine featuring both a methoxybenzyl group and a pyridine ring, this compound presents unique permeation risks and acute health hazards. Standard laboratory personal protective equipment (PPE) is insufficient for safe handling.

This guide provides drug development professionals and researchers with an authoritative, field-proven operational plan, focusing on the causality behind PPE selection and self-validating safety systems.

Hazard Profile & The Causality of PPE Selection

To design an effective PPE system, we must first understand the chemical and biological interactions of the molecule. According to notified Classification, Labelling and Packaging (CLP) data, [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine carries several critical GHS hazard classifications[1].

The compound is highly basic and nucleophilic. Its lipophilic regions allow it to easily permeate lipid bilayers (such as the epidermis), while its basic amine center can rapidly saponify fatty acids in the cornea, leading to irreversible tissue damage. Furthermore, the pyridine moiety acts as an aggressive solvent against many common elastomers used in laboratory gloves[2][3].

Table 1: Hazard Classifications and PPE Rationale

Hazard ClassHazard CodeClinical/Chemical ConsequenceRequired PPE / Engineering Control
Acute Toxicity (Oral/Dermal/Inhalation)H302, H312, H332Systemic toxicity; rapid absorption through skin and mucous membranes[1].Certified fume hood; chemically resistant inner gloves; strict hygiene.
Skin Irritation H315Localized erythema and epidermal degradation[1].PE/EVAL/PE inner gloves; Nitrile outer gloves; heavy-duty lab coat.
Serious Eye Damage H318Irreversible corneal opacity; rapid saponification upon contact[1].Chemical splash goggles AND a full-face shield. Safety glasses are void.
STOT SE 3 H336Central nervous system depression; dizziness and drowsiness[1].Fume hood (80-100 fpm face velocity); ABEK respirator for spills.

Core Personal Protective Equipment (PPE) System

The most critical failure point when handling pyridine-derivatives and secondary amines is improper glove selection. Standard nitrile or latex gloves offer virtually zero protection against this class of chemicals.

Hand Protection: The Double-Glove Mandate

Pyridine and secondary amines rapidly degrade nitrile, latex, and neoprene, permeating the material at a molecular level often without visible degradation[2]. To ensure safety, a dual-layer system must be employed:

  • Inner Layer (Chemical Barrier): Silver Shield (PE/EVAL/PE) gloves. These provide >480 minutes of breakthrough resistance against pyridine and complex amines[4].

  • Outer Layer (Mechanical/Dexterity): Heavy-duty nitrile gloves (minimum 0.11 mm thickness). While they will not stop the chemical, they provide the necessary tactile sensitivity and protect the inner Silver Shield glove from snags or tears.

Table 2: Glove Permeation Breakthrough Times for Pyridine/Secondary Amines

Glove MaterialBreakthrough TimeDegradation RatingRecommendation
Standard Nitrile< 10 minutesPoor[2][3]Not Recommended (Incidental splash only)
Neoprene10 - 30 minutesPoor[2]Not Recommended
Silver Shield (PE/EVAL/PE)> 480 minutesExcellent[4]Highly Recommended (Use as inner layer)
Eye, Face, and Body Protection
  • Eye/Face: Because of the H318 (Serious Eye Damage) designation[1], standard safety glasses with side shields are inadequate. You must wear indirect-vented chemical splash goggles. If transferring volumes greater than 50 mL, a full-face shield must be worn over the goggles.

  • Body: A fully buttoned, flame-resistant (FR) lab coat with knit cuffs. If handling large volumes, a chemical-resistant PVC or neoprene apron should be worn over the lab coat.

  • Respiratory: All handling must occur inside a certified chemical fume hood.

Operational Plan & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety check is confirmed.

Phase 1: Pre-Operation & Setup
  • Validate Engineering Controls: Check the fume hood's magnehelic gauge or digital monitor. Ensure the face velocity is between 80–100 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

  • Clear the Workspace: Remove unnecessary clutter from the hood to prevent airflow disruption.

  • Assemble Spill Kit: Ensure an amine-compatible spill kit (containing vermiculite/sand and a weak acidic neutralizing agent) is within arm's reach.

Phase 2: PPE Donning & Execution
  • Don Inner Gloves: Put on the Silver Shield (PE/EVAL/PE) gloves.

  • Don Outer Gloves: Put on the nitrile gloves over the Silver Shield gloves. Self-Validation: Perform a pinch-test on the nitrile gloves to ensure no micro-tears exist before handling the chemical.

  • Don Face Protection: Secure chemical splash goggles, followed by the face shield.

  • Handling: Keep the chemical container at least 6 inches inside the fume hood sash. Use closed-system transfers or glass pipettes. Avoid pouring directly from the bottle to minimize aerosol generation, which mitigates the H332 (Inhalation) risk[1].

Phase 3: Safe Doffing Sequence
  • Outer Glove Removal: While your hands are still inside the fume hood, carefully remove the outer nitrile gloves. This ensures any microscopic contamination remains inside the ventilated enclosure.

  • Dispose: Place the outer gloves in a designated hazardous waste bin inside the hood.

  • Secondary Doffing: Step away from the hood. Remove the face shield, goggles, and finally, the inner Silver Shield gloves. Wash hands immediately with soap and water.

Spill Response & Disposal Plan

In the event of a spill, the H336 (CNS depression) and H318 (Eye damage) hazards become immediate airborne and contact threats[1].

  • Isolate & Evacuate: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity.

  • Respiratory Protection: The responder must don a half-mask or full-face respirator equipped with ABEK cartridges (specifically rated for organic vapors and amines) before approaching the spill.

  • Containment: Surround the spill with an inert absorbent such as vermiculite or dry sand. Never use sawdust or combustible absorbents , as amines can undergo exothermic reactions that may lead to ignition.

  • Neutralization & Cleanup: Carefully apply a dilute, weak acid (e.g., 5% citric acid) to neutralize the basic amine. Scoop the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) container.

  • Disposal: Label the container clearly as "Hazardous Waste - Toxic/Corrosive Amine." Do not mix this waste with halogenated solvents or strong oxidizers.

Workflow Visualization

PPE_Workflow Start Pre-Operation: Verify Fume Hood Airflow & PPE Glove Hand Protection: Inner Silver Shield (PE/EVAL/PE) + Outer Nitrile Start->Glove Eye Eye/Face Protection: Splash Goggles + Face Shield (Mitigates H318 Hazard) Start->Eye Execution Execution: Handle strictly inside certified fume hood (>80 fpm) Glove->Execution Eye->Execution Spill Spill Detected? Execution->Spill Emergency Emergency Response: Evacuate, don ABEK respirator, absorb with vermiculite Spill->Emergency Yes Doffing Post-Operation: Doff outer gloves INSIDE hood to contain contamination Spill->Doffing No

Workflow for handling[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine and spill response.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine
Reactant of Route 2
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[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine
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